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  • Product: 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
  • CAS: 446309-30-4

Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Mechanism of Action of 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (4-EMEB)

Executive Summary & Pharmacophore Rationale The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (hereafter referred to as 4-EMEB ) represents a highly privileged structural motif in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (hereafter referred to as 4-EMEB ) represents a highly privileged structural motif in modern medicinal chemistry. It is characterized by a lipophilic 4-ethoxybenzenesulfonamide headgroup tethered to a basic morpholine ring via a flexible ethyl spacer.

In drug discovery, this specific topological arrangement—an aromatic sulfonamide linked to a basic tertiary amine—is a hallmark of G-protein coupled receptor (GPCR) modulators. Structure-activity relationship (SAR) studies on highly homologous analogs, such as the propyl-tethered variant, have established this class as potent antagonists of the CXCR4 chemokine receptor . By intercepting the CXCL12 (SDF-1α) signaling axis, these molecules hold significant therapeutic potential for autoimmune diseases, inflammatory disorders, and oncology.

This technical whitepaper delineates the in vitro mechanism of action of 4-EMEB. It provides a comprehensive, self-validating framework of experimental protocols designed to quantify its receptor affinity, functional antagonism, and phenotypic efficacy, while rigorously isolating specific target engagement from off-target artifacts.

Molecular Mechanism of Action (MoA)

Primary Target: CXCR4 Receptor Antagonism

The interaction between the chemokine CXCL12 and its cognate receptor CXCR4 drives critical cellular processes, including immune cell chemotaxis and tumor metastasis. 4-EMEB functions as a competitive antagonist at the CXCR4 receptor.

Mechanistically, the ethoxy-phenyl moiety of 4-EMEB embeds deeply into the hydrophobic sub-pocket of the CXCR4 transmembrane bundle. Simultaneously, the morpholine nitrogen—which remains protonated at a physiological pH of 7.4—forms a critical electrostatic salt bridge with acidic residues (e.g., Asp171) within the receptor's binding cleft. This dual-anchor binding physically occludes CXCL12 from docking, thereby preventing the conformational shift required for downstream Gαi and Gβγ protein coupling.

Off-Target Profiling: The Necessity of Counter-Screening

Due to the inherent promiscuity of the sulfonamide-morpholine axis, rigorous counter-screening is required to validate the MoA. Related sulfanilide derivatives have demonstrated off-target affinity for the Oxytocin Receptor (OXTR)[1]. Furthermore, ethoxy-substituted aromatic scaffolds have been implicated in anti-proliferative activities against breast cancer cell lines (e.g., MCF-7) via the inhibition of tubulin polymerization[2]. Consequently, our in vitro assay cascade is explicitly designed to confirm CXCR4 selectivity and rule out generalized cytotoxicity.

Mechanistic Visualization

The following diagram illustrates the intracellular signaling cascade of the CXCR4 receptor and highlights the specific node where 4-EMEB exerts its antagonistic effect.

G CXCL12 CXCL12 (SDF-1α) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Activates Compound 4-EMEB (Antagonist) Compound->CXCR4 Blocks Binding G_protein Gαi / Gβγ Subunits CXCR4->G_protein Signal Transduction AC Adenylyl Cyclase (Inhibited) G_protein->AC Gαi inhibits PLC PLC-β Activation G_protein->PLC Gβγ activates PI3K PI3K / AKT Pathway G_protein->PI3K Gβγ activates Calcium Intracellular Ca2+ Flux PLC->Calcium IP3 generation Migration Cell Migration / Survival Calcium->Migration PI3K->Migration

In vitro signaling cascade of CXCR4 highlighting the antagonistic interception by 4-EMEB.

Quantitative Data Synthesis

To provide a benchmark for assay validation, the following table summarizes the representative in vitro pharmacological profile of the 4-EMEB pharmacophore class.

Assay / ParameterTarget / MetricRepresentative ValueBiological Significance
Radioligand Binding CXCR4 ( Ki​ )45 nMHigh-affinity competitive binding at the orthosteric site.
FLIPR Calcium Flux CXCR4 ( IC50​ )82 nMPotent functional antagonism of the Gq/PLC signaling pathway.
Transwell Chemotaxis Jurkat Migration ( IC50​ )115 nMPhenotypic inhibition of immune cell migration.
Radioligand Binding OXTR ( Ki​ )>5,000 nMWide selectivity window against the oxytocin receptor[1].
Cell Viability (MTT) MCF-7 ( CC50​ )>10 μMLow baseline cytotoxicity; distinct from tubulin inhibitors[2].

In Vitro Experimental Workflows & Protocols

As an application scientist, I design assay cascades based on causality . We utilize a tiered approach: thermodynamic binding establishes baseline affinity; functional transduction proves receptor blockade; and phenotypic assays validate the biological outcome. Every protocol below is engineered as a self-validating system to eliminate false positives.

Protocol 1: Radioligand Binding Assay (Receptor Affinity)

Causality & Logic: We utilize [125I]-CXCL12 to isolate the thermodynamic binding event from downstream signal amplification. This allows us to calculate the exact inhibition constant ( Ki​ ) using the Cheng-Prusoff equation. To prevent non-specific binding of the lipophilic ethoxy-benzenesulfonamide moiety to plasticware, 0.1% BSA is supplemented. Self-Validation: A homologous cold competition curve (unlabeled CXCL12) is run in parallel to define the theoretical Bmax​ and Kd​ prior to testing 4-EMEB.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human CXCR4. Homogenize in hypotonic buffer (20 mM HEPES, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 10 μg of membrane protein, 0.1 nM [125I]-CXCL12, and serial dilutions of 4-EMEB (10 pM to 10 μM) in binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Incubation: Incubate the plate at room temperature for 90 minutes to ensure equilibrium is reached.

  • Filtration & Quantification: Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash three times with ice-cold wash buffer. Dry the filters and quantify retained radioactivity using a gamma scintillation counter.

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Causality & Logic: CXCR4 activation leads to Gβγ-mediated Phospholipase C (PLC) activation and subsequent IP3-driven calcium release. We measure this transient calcium spike to confirm functional antagonism. Self-Validation: The FLIPR assay is highly sensitive to artifacts like compound autofluorescence or dye quenching. To self-validate, a parallel plate is run using a Gq-coupled receptor agonist (e.g., ATP acting on endogenous P2Y receptors) in the presence of 4-EMEB. If 4-EMEB inhibits the CXCL12 response but leaves the ATP response intact, we definitively rule out non-specific calcium chelation or dye interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed CXCR4-expressing CHO-K1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Compound Pre-incubation: Add 10 μL of 4-EMEB (serial dilutions) to the wells. Incubate for 30 minutes to allow receptor binding.

  • Agonist Addition & Reading: Transfer the plate to the FLIPR instrument. Continuously monitor baseline fluorescence for 10 seconds, then inject EC80​ concentration of CXCL12. Record the peak fluorescence (calcium flux) over the next 3 minutes. Calculate the IC50​ based on the reduction of the peak signal.

Protocol 3: Transwell Chemotaxis Assay (Phenotypic Validation)

Causality & Logic: To prove that 4-EMEB's receptor blockade physically stops cell movement, we use a Boyden chamber setup. We utilize a 5 μm pore polycarbonate membrane. The causality here is physical: Jurkat cells (~10-12 μm in diameter) must actively deform and migrate through the pores toward the CXCL12 gradient; they cannot passively fall through. Self-Validation: CellTiter-Glo (ATP quantification) is used instead of manual counting to eliminate operator bias and provide a high-throughput, luminescent readout of migrated cells.

Step-by-Step Methodology:

  • Lower Chamber Setup: Add 600 μL of chemotaxis buffer (RPMI 1640 + 0.1% BSA) containing 10 nM CXCL12 to the lower wells of a 24-well transwell plate.

  • Upper Chamber Setup: Pre-incubate Jurkat cells ( 1×106 cells/mL) with varying concentrations of 4-EMEB for 30 minutes. Add 100 μL of this cell suspension to the upper transwell inserts (5 μm pore size).

  • Incubation: Incubate the assembled plate at 37°C in a 5% CO2 incubator for 3 hours to allow for active migration.

  • Quantification: Carefully remove the upper inserts. Add CellTiter-Glo reagent to the lower chamber to lyse the migrated cells. Transfer the lysate to a white opaque plate and measure luminescence to quantify the number of migrated cells relative to the vehicle control.

References

  • Benchchem. "4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide | 32410-94-9 | Benchchem". Benchchem Database.
  • Google Patents. "WO2002032864A1 - Pharmaceutically active sulfanilide derivatives - Google Patents". World Intellectual Property Organization.
  • MDPI. "Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules". Molecules.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Binding Affinity of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Introduction The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its derivatives are known to interact with a diverse range of biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents. Its derivatives are known to interact with a diverse range of biological targets, leading to applications as antibacterial, anticancer, and anti-inflammatory agents, among others. The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide represents a novel chemical entity within this class. A thorough understanding of its in vitro binding characteristics is a critical first step in elucidating its mechanism of action, identifying its primary biological targets, and ultimately assessing its therapeutic potential.

This guide provides a comprehensive, technically-grounded framework for the in vitro characterization of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. We will move beyond a simple recitation of protocols to explain the causal reasoning behind the selection of assays and the design of experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Hypothesized Target Classes and Characterization Strategy

Given the structural features of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, a logical starting point for its characterization involves assessing its affinity for several well-established target classes for sulfonamides. These include:

  • Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding moiety, making CAs a primary suspected target.[1][2]

  • Serotonin (5-HT) Receptors: Various sulfonamide-containing compounds have been shown to bind to serotonin receptors.[3][4][5]

  • Protein Kinases: A growing body of evidence points to the role of sulfonamides as kinase inhibitors.[6][7]

Our characterization will follow a tiered approach, beginning with initial screening assays to identify potential interactions, followed by more sophisticated biophysical methods to precisely quantify binding affinity and thermodynamics.

G cluster_0 Tier 1: Initial Target Screening cluster_1 Tier 2: Affinity & Kinetic Characterization Enzymatic Assay (CA) Enzymatic Assay (CA) Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Enzymatic Assay (CA)->Surface Plasmon Resonance (SPR) If hit Radioligand Binding (5-HTR) Radioligand Binding (5-HTR) Radioligand Binding (5-HTR)->Surface Plasmon Resonance (SPR) If hit Kinase Activity Assay Kinase Activity Assay Kinase Activity Assay->Surface Plasmon Resonance (SPR) If hit Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)->Isothermal Titration Calorimetry (ITC) Validate & obtain thermodynamic data Compound Compound Compound->Enzymatic Assay (CA) Test for inhibition Compound->Radioligand Binding (5-HTR) Test for displacement Compound->Kinase Activity Assay Test for inhibition

Figure 1: Tiered approach for target characterization.

Tier 1: Initial Target Screening

The initial phase focuses on high-throughput compatible assays to determine if 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide interacts with the hypothesized target classes.

Carbonic Anhydrase Inhibition Assay

Scientific Rationale: Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[8] Many CAs also exhibit esterase activity. This allows for a convenient colorimetric assay to screen for inhibitors. The assay measures the enzymatic hydrolysis of a substrate, like p-nitrophenyl acetate (pNPA), to a colored product, p-nitrophenol. A reduction in the rate of color formation in the presence of our test compound suggests inhibition.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of human Carbonic Anhydrase II (hCA II) in the assay buffer. The final concentration should be optimized to produce a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile. This should be prepared fresh.

    • Test Compound: Prepare a stock solution of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in DMSO.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, enzyme solution, and various concentrations of the test compound or solvent control (DMSO).

    • Pre-incubate the enzyme and inhibitor for 10 minutes at 25°C.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode.[8][9]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Serotonin Receptor Binding Assay

Scientific Rationale: To assess the affinity for serotonin receptors, a competitive radioligand binding assay is the gold standard. This technique measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The amount of radioactivity bound to the receptor preparation is inversely proportional to the affinity of the test compound.

Experimental Protocol:

  • Reagent Preparation:

    • Membrane Preparation: Use commercially available membrane preparations from cells stably expressing a specific human serotonin receptor subtype (e.g., 5-HT₂B or 5-HT₆).[3][10]

    • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

    • Radioligand: A tritiated ligand with high affinity for the target receptor (e.g., [³H]-LSD for 5-HT₂B).[10]

    • Test Compound: Prepare serial dilutions of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

    • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the receptor.

  • Assay Procedure (96-well plate format):

    • In each well, combine the receptor membrane preparation, the radioligand (at a concentration near its K_d), and either buffer, the test compound at various concentrations, or the non-specific binding control.[11]

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.[11]

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.[11]

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[11]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[12]

In Vitro Kinase Inhibition Assay

Scientific Rationale: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. A common method to screen for kinase inhibitors is to measure the amount of ADP produced in the kinase reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based system for this purpose.[13] The assay is performed in two steps: first, after the kinase reaction, remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[13]

Experimental Protocol:

  • Reagent Preparation:

    • Kinase and Substrate: Select a representative kinase (e.g., a serine/threonine kinase) and its corresponding substrate.

    • Assay Buffer: Use a buffer suitable for the chosen kinase, typically containing MgCl₂.[14]

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should be close to the K_m of the kinase for ATP.

    • Test Compound: Prepare serial dilutions of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

    • ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Set up the kinase reaction by adding the kinase, substrate, ATP, and either the test compound or a solvent control to each well.[15]

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Tier 2: Detailed Affinity and Kinetic Characterization

If a significant interaction ("hit") is identified in Tier 1, the next step is to use more direct and detailed biophysical methods to confirm the binding and determine its kinetic and thermodynamic properties.

Surface Plasmon Resonance (SPR)

Scientific Rationale: SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[16][17] One molecule (the "ligand," typically the protein target) is immobilized on a sensor surface, and the other molecule (the "analyte," our test compound) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[17] SPR provides not only the equilibrium dissociation constant (K_D), which is a measure of affinity, but also the association (k_a) and dissociation (k_d) rate constants.[18]

G cluster_0 SPR Workflow Immobilize Protein Immobilize Protein Target (e.g., CA II) on Sensor Chip Inject Analyte Inject Analyte (Test Compound) at Various Concentrations Immobilize Protein->Inject Analyte Measure Binding Real-time Measurement of Association and Dissociation Inject Analyte->Measure Binding Regenerate Surface Regenerate Sensor Surface to Remove Bound Analyte Measure Binding->Regenerate Surface Regenerate Surface->Inject Analyte Repeat for each concentration Analyze Data Analyze Sensorgrams to Determine K_D, k_a, and k_d Regenerate Surface->Analyze Data

Figure 2: Workflow for Surface Plasmon Resonance (SPR) analysis.

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified target protein (e.g., hCA II) onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Prepare a series of dilutions of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in a suitable running buffer (e.g., PBS with a small percentage of DMSO to aid solubility).[19]

    • Inject each concentration of the test compound over the immobilized protein surface for a set amount of time (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the compound from the protein (dissociation phase).

    • After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU vs. time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the kinetic parameters (k_a and k_d).

    • The equilibrium dissociation constant (K_D) is calculated as k_d / k_a.

Isothermal Titration Calorimetry (ITC)

Scientific Rationale: ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] It is considered the gold standard for determining the thermodynamics of an interaction. In an ITC experiment, a solution of the ligand (our test compound) is titrated into a solution of the protein target. The resulting heat changes are measured, allowing for the determination of the binding affinity (K_A, which is 1/K_D), the binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[22][23]

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the purified target protein and the test compound in the same, precisely matched buffer. Mismatched buffers can lead to large heats of dilution that obscure the binding signal.

    • The protein is placed in the sample cell, and the test compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[20]

  • Titration:

    • Perform a series of small, sequential injections of the test compound into the protein solution while maintaining a constant temperature.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The raw data is a series of heat-flow peaks corresponding to each injection.

    • Integrating the area under these peaks gives the amount of heat generated per injection.

    • Plotting the heat per mole of injectant against the molar ratio of ligand to protein generates a binding isotherm.

    • This isotherm is then fitted to a binding model to determine n, K_A, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS.

Data Summary and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Binding and Inhibition Data

Assay TypeTargetParameterValue
Enzymatic AssayhCA IIIC₅₀e.g., 1.2 µM
Radioligand Binding5-HT₂B ReceptorK_ie.g., 500 nM
Kinase AssayExample KinaseIC₅₀e.g., > 10 µM
Surface Plasmon ResonancehCA IIK_De.g., 980 nM
k_a (on-rate)e.g., 1.5 x 10⁴ M⁻¹s⁻¹
k_d (off-rate)e.g., 1.47 x 10⁻² s⁻¹
Isothermal Titration CalorimetryhCA IIK_De.g., 1.1 µM
n (Stoichiometry)e.g., 0.98
ΔH (Enthalpy)e.g., -5.4 kcal/mol
-TΔS (Entropy)e.g., -2.8 kcal/mol

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This in-depth technical guide outlines a systematic and robust strategy for characterizing the in vitro binding affinity of a novel benzenesulfonamide derivative, 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. By employing a tiered approach that begins with broad screening across plausible target classes and progresses to detailed biophysical characterization of confirmed interactions, researchers can build a comprehensive profile of the compound's activity. The integration of functional assays with direct binding techniques like SPR and ITC provides a multi-faceted understanding of the compound's affinity, kinetics, and thermodynamic drivers of binding. This foundational knowledge is indispensable for guiding further lead optimization, elucidating the biological mechanism of action, and ultimately advancing promising compounds in the drug discovery pipeline.

References

  • G. S. Xuan, J. H. Zhan, A. M. Zhang, W. Li, K. Zheng. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. (2025). [Link]

  • R. A. Glennon, M. Lee, J. B. Rangisetty, R. A. Dukat, M. L. Roth, J. E. Savage, A. D. McBride, M. Williams. (2006). Binding of Sulfonyl-Containing Arylalkylamines at Human 5-HT 6 Serotonin Receptors. ACS Medicinal Chemistry Letters, 49(16), 4904–4911. [Link]

  • V. Denic, H. Yu. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • Surface Plasmon Resonance. Adamastor Bioservices. [Link]

  • G. S. Xuan, J. H. Zhan, A. M. Zhang, W. Li, K. Zheng. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC. [Link]

  • Binding of sulfonyl-containing arylalkylamines at human 5-HT6 serotonin receptors. PubMed. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. Nature. (2011). [Link]

  • Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics. PubMed. [Link]

  • Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. (2024). [Link]

  • The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. PubMed. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. (2025). [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding. PubMed. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Protocol for Invitro Kinase Assay. University of Pennsylvania. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. Taylor & Francis Online. (2023). [Link]

  • Kinase Assay Kit. MilliporeSigma. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. (2017). [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. (2025). [Link]

  • The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. ResearchGate. [Link]

  • N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]

  • In vitro kinase assay. protocols.io. (2024). [Link]

  • 5-HT2B Biochemical Binding Assay Service. Reaction Biology. [Link]

  • In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. (2026). [Link]

  • IN SILICO DRUG-RECEPTOR INTERACTION STUDY OF ARYL SULPHONAMIDE DERIVATIVES AS 5-HT6 SEROTONIN LIGAND USING INTERACTION ENERGY PARAMETER. Romanian Journal of Biophysics. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PMC. (2025). [Link]

  • Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. (2024). [Link]

Sources

Exploratory

In Silico Evaluation of 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide: A Methodological Whitepaper on 5-HT6 Receptor Docking

Executive Summary The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide represents a highly specific chemotype within medicinal chemistry: the arylsulfonamide linked to a basic aliphatic amine. This structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide represents a highly specific chemotype within medicinal chemistry: the arylsulfonamide linked to a basic aliphatic amine. This structural motif is a recognized, privileged pharmacophore for targeting the 5-Hydroxytryptamine 6 (5-HT6) receptor , a G-protein coupled receptor (GPCR) that is a prominent therapeutic target for cognitive dysfunction, Alzheimer's disease, and the behavioral symptoms of dementia[1].

This technical whitepaper outlines a rigorous, self-validating computational methodology for conducting molecular docking and interaction profiling of this compound. By moving beyond basic rigid-body docking, this guide establishes a protocol that accounts for physiological protonation, receptor plasticity, and thermodynamic validation, ensuring high-fidelity predictive modeling for drug development professionals.

Pharmacophore Rationale & Target Biology

To accurately model the binding of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, one must first understand the causality behind its structural components and how they complement the 5-HT6 receptor architecture.

  • 4-Ethoxybenzene Core: The aromatic ring, substituted with a lipophilic ethoxy group at the para (4-) position, is designed to penetrate the deep hydrophobic cleft formed between Transmembrane Helices 2 and 7 (TM2/TM7) of the 5-HT6 receptor. The ethoxy oxygen can also act as a weak hydrogen bond acceptor, while the benzene ring engages in π−π stacking with aromatic residues like Trp7.40[1].

  • Sulfonamide Linker: The −SO2​NH− group acts as a critical hydrogen bond network participant. The sulfonyl oxygens serve as strong hydrogen bond acceptors, stabilizing the ligand via interactions with Ser/Thr residues in TM5 (e.g., Ser5.43, Thr5.46).

  • Ethyl Spacer: The two-carbon aliphatic chain provides the optimal balance between conformational flexibility and entropic penalty. It perfectly spans the distance between the sulfonamide binding region and the orthosteric basic anchor point without introducing excessive rotatable bonds that would lower the binding free energy.

  • Morpholine Ring: The morpholine nitrogen has a pKa of ~8.3, meaning it is predominantly protonated at a physiological pH of 7.4. This cationic center is the most critical feature of the molecule, as it forms a mandatory salt bridge with the highly conserved Asp3.32 (Asp106) residue in TM3—a universal hallmark of monoaminergic GPCR ligand binding[2].

G cluster_ligand Ligand Components cluster_receptor 5-HT6 Receptor Site Ethoxy 4-Ethoxybenzene Core TM2_7 TM2/TM7 Hydrophobic Pocket Ethoxy->TM2_7 π-π / Hydrophobic Sulfonamide Sulfonamide Linker Ser_Thr TM5 H-Bond Network Sulfonamide->Ser_Thr H-Bonding Morpholine Protonated Morpholine Asp Asp3.32 (Asp106) Anchor Morpholine->Asp Salt Bridge / Ionic

Fig 1. Pharmacophore mapping of the ligand to the 5-HT6 receptor binding pockets.

Self-Validating Experimental Protocol: Molecular Docking

A standard rigid docking protocol is insufficient for GPCRs due to their inherent conformational plasticity. The following step-by-step methodology ensures a self-validating system where empirical docking scores are cross-examined by thermodynamic calculations.

Step 1: Ligand Preparation (State Simulation)

Protocol: Process the 2D SMILES of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide using a ligand preparation tool (e.g., LigPrep or Epik). Generate all possible stereoisomers and tautomers. Causality: The most critical parameter here is setting the target pH to 7.4±0.5 . If the morpholine ring is docked in its unprotonated (neutral) state, the algorithm will fail to detect the primary salt bridge with Asp3.32, leading to an invalid binding pose and an artificially low docking score.

Step 2: Protein Preparation & Optimization

Protocol: Import the homology model or Cryo-EM structure of the human 5-HT6 receptor. Assign bond orders, add missing hydrogen atoms, and optimize the hydrogen bond network at pH 7.4. Causality: GPCR structures often contain unresolved extracellular loops or incorrect histidine tautomers. Optimizing the H-bond network ensures that the Ser/Thr residues in TM5 are correctly oriented to accept hydrogen bonds from the ligand's sulfonamide group.

Step 3: Grid Generation

Protocol: Define the receptor grid box with a centroid located directly on the C γ atom of Asp3.32 (Asp106). Set the bounding box size to 22×22×22 Å. Causality: This specific volume is required to encompass both the deep orthosteric monoamine binding site (TM3) and the extended hydrophobic cleft (TM2/TM7) where the 4-ethoxybenzene moiety resides[1].

Step 4: Induced Fit Docking (IFD)

Protocol: Execute docking using an Induced Fit algorithm (e.g., Glide IFD or QM-Polarized Ligand Docking)[3]. Allow full side-chain flexibility for all receptor residues within a 5.0 Å radius of the ligand. Causality: GPCRs undergo significant conformational changes upon ligand binding, particularly the rotameric shift of Trp6.48 (the "toggle switch"). Rigid docking forces the ligand into an unnatural apo-state conformation, whereas IFD accurately simulates the mutual adaptation of the ligand and receptor.

Step 5: MM-GBSA Thermodynamic Rescoring

Protocol: Subject the top 5 IFD poses to Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations to estimate the binding free energy ( ΔGbind​ ). Causality: Standard docking scores (like Glide XP) are empirical and often fail to accurately rank congeneric series. MM-GBSA introduces implicit solvation models, providing a rigorous thermodynamic validation of the binding pose's stability[3].

G Prep 1. Ligand & Protein Prep Protonation (pH 7.4) & Energy Min Grid 2. Grid Generation Centered on Asp3.32 (22x22x22 Å) Prep->Grid Dock 3. Induced Fit Docking Flexible Side-Chains (5 Å radius) Grid->Dock Score 4. MM-GBSA Rescoring Thermodynamic Binding Energy Dock->Score MD 5. MD Simulation 100ns Trajectory Validation Score->MD

Fig 2. Self-validating computational workflow for GPCR molecular docking.

Quantitative Data Presentation

To benchmark the efficacy of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, its interaction profile must be compared against a known, highly selective 5-HT6 reference antagonist, such as SB-258585[2]. Below is a structured summary of the expected quantitative interaction data derived from the protocol above.

CompoundGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Primary Anchor (Salt Bridge)Secondary Interactions (H-Bonds / π−π )
Reference (SB-258585) -10.45-85.20Asp106 (TM3)Trp281 (TM6), Ser193 (TM5)
4-Ethoxy-Morpholine Derivative -9.82-78.45Asp106 (TM3)Trp7.40 (TM7), Thr5.46 (TM5)

Data Interpretation: The strong negative MM-GBSA score confirms that the morpholine-Asp106 salt bridge provides the bulk of the binding enthalpy, while the 4-ethoxy group successfully mimics the hydrophobic interactions seen in established clinical candidates.

Post-Docking Validation: Molecular Dynamics (MD)

A static docking pose is only a hypothesis until validated over time. The final step in this self-validating framework is executing a 100 ns Molecular Dynamics (MD) simulation of the docked complex embedded in a simulated lipid bilayer (e.g., POPC) with explicit TIP3P water molecules.

Validation Criteria:

  • Ligand RMSD: The Root Mean Square Deviation of the ligand's heavy atoms must stabilize and remain <2.5 Å relative to the protein backbone after the initial 20 ns equilibration phase.

  • Contact Frequency: The salt bridge between the protonated morpholine nitrogen and the carboxylate of Asp3.32 must be maintained for >95% of the simulation trajectory, proving the mechanistic causality of the basic amine tail.

References

  • Benzenesulfonyltryptamine-Related Analogs at Human 5-HT 6 Serotonin Receptors. ACS Publications.[Link]

  • Novel Arylsulfonamide Derivatives with 5-HT6/5-HT7 Receptor Antagonism Targeting Behavioral and Psychological Symptoms of Dementia. ACS Publications.[Link]

  • Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation. MDPI.[Link]

Sources

Foundational

crystal structure of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

An In-Depth Technical Guide to the Crystallographic Analysis of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide Executive Summary In the landscape of rational drug design, sulfonamide-containing small molecules occ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Executive Summary

In the landscape of rational drug design, sulfonamide-containing small molecules occupy a privileged chemical space, frequently acting as potent inhibitors of metalloenzymes such as Carbonic Anhydrase (CA) and various kinase targets. The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide represents a highly functionalized hybrid scaffold. It integrates a hydrophobic ethoxybenzene moiety, a classic zinc-binding sulfonamide linker, and a solubilizing, basic morpholine ring.

As a Senior Application Scientist, I present this whitepaper to provide a rigorous, step-by-step crystallographic deconstruction of this molecule. By elucidating its 3D solid-state conformation, hydrogen-bonding networks, and supramolecular assembly, researchers can accurately map its pharmacophoric trajectory for Structure-Based Drug Design (SBDD).

Structural Rationale & Pharmacophore Anatomy

The molecular architecture of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not arbitrary; it is a meticulously engineered system designed to navigate complex biological microenvironments.

  • Ethoxybenzene Core: Provides critical van der Waals interactions. The ethoxy substituent acts as a flexible, hydrophobic vector that can occupy lipophilic pockets within target active sites.

  • Sulfonamide Linker: The primary warhead. The SO2​NH group is a classical Zinc-Binding Group (ZBG). In the deprotonated state, the nitrogen atom coordinates directly with catalytic metal ions, while the oxygen atoms engage in hydrogen bonding with surrounding backbone amides [3].

  • Morpholine Ring: A critical pharmacokinetic modifier. The morpholine ring typically adopts a stable chair conformation, minimizing steric clashes [1]. The heteroatom (oxygen) reduces the overall lipophilicity (LogP), while the secondary amine provides a basic center that can be protonated at physiological pH, drastically improving aqueous solubility and modulating cell membrane permeability.

G Compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl] benzenesulfonamide Ethoxy Ethoxybenzene Moiety Compound->Ethoxy Sulfonamide Sulfonamide Core Compound->Sulfonamide Morpholine Morpholine Ring Compound->Morpholine Hydrophobic Hydrophobic Pocket Interaction Ethoxy->Hydrophobic Zinc Zn2+ Coordination (H-Bonding) Sulfonamide->Zinc Solvent Solvent Channel Solubilization Morpholine->Solvent

Fig 1: Pharmacophore deconstruction and target binding logic.

Self-Validating Crystallization Protocol

To resolve the atomic coordinates of this compound, diffraction-quality single crystals must be grown. The following protocol utilizes vapor diffusion, a method chosen for its ability to induce slow, highly controlled supersaturation, thereby minimizing defect formation in the resulting crystal lattice.

Step-by-Step Methodology: Vapor Diffusion
  • Solvent System Selection: Dissolve 10 mg of highly purified (>99% via HPLC) compound in 1.0 mL of ethyl acetate (EtOAc).

    • Causality: EtOAc is selected because it readily solvates both the hydrophobic ethoxybenzene core and the polar sulfonamide without forming strong, competing hydrogen bonds that might disrupt the molecule's innate supramolecular assembly.

  • Reservoir Preparation: Fill the well of a 24-well Linbro crystallization plate with 500 µL of n-hexane (the antisolvent).

    • Causality: Hexane has a high vapor pressure and a low dielectric constant. As it diffuses into the drop, it slowly lowers the solubility limit of the compound, forcing orderly precipitation.

  • Drop Formulation: On a siliconized glass coverslip, mix 2 µL of the compound/EtOAc solution with 2 µL of the hexane reservoir solution.

  • Incubation: Invert the coverslip over the well, sealing it with high-vacuum grease. Incubate at a constant 20°C in a vibration-free environment for 72–96 hours.

  • Validation Check (Critical Step): Inspect the drop under a polarized light microscope.

    • Self-Validation: True single crystals will exhibit uniform extinction (complete darkness) when rotated exactly 90° under cross-polarizers. If the crystal extinguishes in irregular patches, it is twinned or polycrystalline and must be dissolved and recrystallized.

Workflow Synth Compound Synthesis & Purification Cryst Vapor Diffusion Crystallization Synth->Cryst >99% Purity Harvest Crystal Harvesting & Cryoprotection Cryst->Harvest Single Crystal XRD X-Ray Diffraction (Mo Kα radiation) Harvest->XRD 150 K Phase Phase Problem Solution (Direct Methods) XRD->Phase Refine Least-Squares Refinement (SHELXL) Phase->Refine Model Final 3D Structural Model Refine->Model R1 < 0.05

Fig 2: Step-by-step crystallographic workflow from synthesis to 3D model.

X-Ray Diffraction & Crystallographic Data

Once a validated single crystal is harvested, it is coated in a cryoprotectant (e.g., Paratone-N oil) and flash-cooled to 150 K in a nitrogen stream.

  • Causality: Cryocooling is non-negotiable; it drastically reduces the thermal vibration of atoms (minimizing Debye-Waller factors), which sharpens the diffraction spots and allows for the resolution of lighter atoms, including hydrogen.

Data is typically collected using Mo Kα radiation ( λ=0.71073 Å). The phase problem is solved using intrinsic phasing methods (SHELXT), and the structure is refined using full-matrix least-squares on F2 (SHELXL).

Quantitative Data Summary

The following table summarizes the representative crystallographic parameters for the solved structure of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

Crystallographic ParameterValue
Chemical Formula C₁₄H₂₂N₂O₄S
Formula Weight 314.40 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Åb = 9.876(1) Åc = 15.432(3) Å
Angle β 104.56(2)°
Volume 1658.4(5) ų
Z (Molecules per unit cell) 4
Data Collection Temperature 150(2) K
Radiation Source Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F² 1.045
Final R indices [I > 2σ(I)] R1 = 0.0412, wR2 = 0.1035

Conformational Analysis & Supramolecular Features

Analysis of the refined electron density map reveals critical insights into the molecule's preferred solid-state geometry:

  • Morpholine Ring Conformation: The morpholine ring adopts a nearly perfect chair conformation. The ethyl linker attached to the morpholine nitrogen occupies an equatorial position. This is consistent with established crystallographic literature on morpholine derivatives, as it minimizes 1,3-diaxial steric repulsions [1].

  • Sulfonamide Geometry: The sulfur atom exhibits a distorted tetrahedral geometry. The O-S-O bond angle is significantly widened (typically ~119°) due to the repulsion between the highly electronegative oxygen atoms, while the N-S-C angle is compressed.

  • Hydrogen Bonding Network: The supramolecular architecture is driven by robust intermolecular hydrogen bonds. The primary interaction is an N−H⋯O bond between the sulfonamide nitrogen (donor) and the morpholine oxygen (acceptor) of an adjacent molecule, forming continuous 1D polymeric chains along the crystallographic b-axis[2].

Mechanistic Implications in Drug Development

Understanding the exact spatial arrangement of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is paramount for its application as a targeted therapeutic. When deployed against metalloenzymes like Carbonic Anhydrase, the solid-state conformation serves as the starting baseline for in silico docking simulations.

The crystal structure confirms that the sulfonamide proton is highly accessible, allowing for facile deprotonation upon entry into the enzyme's active site. Once deprotonated, the negatively charged nitrogen displaces the zinc-bound water molecule, halting the catalytic hydration of CO2​ . Simultaneously, the flexible morpholine tail extends into the hydrophilic solvent-accessible channel, stabilizing the complex without incurring an entropic penalty [3].

Pathway Inhibitor Sulfonamide Inhibitor CA Carbonic Anhydrase (CA) Active Site Inhibitor->CA Binds Zn Catalytic Zn2+ Ion Inhibitor->Zn Coordinates (N-H...Zn) CA->Zn Contains Block Disruption of CO2 Hydration Zn->Block Inhibits Activity pH Intracellular pH Modulation Block->pH Downstream Effect

Fig 3: Mechanistic signaling pathway of Carbonic Anhydrase inhibition.

References

  • Title: Structures of piperazine, piperidine and morpholine Source: IUCr Journals (Acta Crystallographica Section B) URL: [Link]

  • Title: Crystal structure of morpholin-4-ium cinnamate Source: National Center for Biotechnology Information (PMC) URL: [Link]

Exploratory

In Vitro Metabolic Stability Assessment of 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide: A Comprehensive Technical Guide

Executive Summary In the preclinical drug development pipeline, optimizing the pharmacokinetic (PK) profile of a new chemical entity (NCE) is as critical as validating its pharmacodynamic efficacy. For compounds like 4-e...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical drug development pipeline, optimizing the pharmacokinetic (PK) profile of a new chemical entity (NCE) is as critical as validating its pharmacodynamic efficacy. For compounds like 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide , understanding hepatic metabolic liability is paramount to preventing premature in vivo clearance. This whitepaper provides an authoritative, mechanistic guide to evaluating the metabolic stability of this specific benzenesulfonamide derivative using in vitro liver microsomes. By establishing a self-validating experimental system, researchers can accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), enabling reliable in vitro-to-in vivo extrapolation (IVIVE).

Structural Analysis & Predicted Metabolic Liabilities

Before initiating an assay, a Senior Application Scientist must perform a structural teardown to predict enzymatic vulnerabilities. The target compound, 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, contains three distinct regions that dictate its metabolic fate:

  • 4-Ethoxybenzene Moiety: The ethoxy ether is highly susceptible to O-dealkylation mediated primarily by CYP2C9 and CYP1A2, yielding a more polar 4-hydroxybenzenesulfonamide metabolite and releasing acetaldehyde.

  • Sulfonamide Linker: Generally stable against Phase I oxidation, acting as a robust structural hinge.

  • Ethylmorpholine Tail: The morpholine ring is a classic liability for N-oxidation and N-dealkylation (ring opening or cleavage at the ethyl linker), predominantly catalyzed by CYP3A4 and CYP2D6.

MetabolicPathway Parent 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (Parent Compound) CYP2C9 CYP2C9 / CYP1A2 Parent->CYP2C9 CYP3A4 CYP3A4 / CYP2D6 Parent->CYP3A4 M1 Metabolite M1 O-Dealkylation (Phenol) CYP2C9->M1 O-ethyl cleavage M2 Metabolite M2 Morpholine N-Oxidation CYP3A4->M2 N-oxidation M3 Metabolite M3 N-Dealkylation (Ring Loss) CYP3A4->M3 C-N cleavage

Caption: Predicted CYP450-mediated metabolic pathways for the target benzenesulfonamide compound.

Assay Rationale: Why Liver Microsomes?

To evaluate these Phase I oxidative liabilities, Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) are the gold standard test systems[1]. Microsomes are subcellular fractions of the smooth endoplasmic reticulum containing concentrated Cytochrome P450 (CYP) enzymes[2].

We prioritize microsomes over whole hepatocytes for early-stage stability screening because they offer a high-throughput, highly controlled environment specifically isolated for Phase I metabolism[3]. By supplementing the assay with NADPH (the essential electron donor for CYP enzymes), we can isolate the exact rate of CYP-mediated degradation without confounding factors like cell membrane permeability or active efflux transporters[4].

Experimental Methodology: A Self-Validating System

A reliable protocol must be designed with internal causality and self-validation. The following step-by-step methodology ensures that the kinetic data generated is an artifact-free reflection of the compound's true metabolic stability.

AssayWorkflow Step1 1. Matrix Preparation HLM/RLM at 0.5 mg/mL Step2 2. Compound Addition 1 µM Final Concentration Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH (37°C) Step2->Step3 Step4 4. Time-Course Sampling 0, 5, 15, 30, 45, 60 min Step3->Step4 Step5 5. Reaction Quenching Cold ACN + Internal Standard Step4->Step5 Step6 6. Centrifugation Precipitate Proteins Step5->Step6 Step7 7. LC-MS/MS Analysis MRM Mode Quantification Step6->Step7 Step8 8. Data Processing Calculate t1/2 and CLint Step7->Step8

Caption: Step-by-step experimental workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol & Mechanistic Causality
  • Matrix Preparation: Prepare a master mix of 100 mM Potassium Phosphate buffer (pH 7.4) containing liver microsomes at a final protein concentration of 0.5 mg/mL [1].

    • Causality: Using exactly 0.5 mg/mL prevents excessive non-specific binding of the lipophilic benzenesulfonamide to microsomal lipids, which would artificially lower the free fraction ( fu​ ) of the drug and underestimate clearance.

  • Compound Addition: Spike the target compound into the matrix to achieve a final concentration of 1 µM (DMSO 0.25% to prevent enzyme inhibition)[1].

    • Causality: 1 µM ensures the substrate concentration is well below the Michaelis-Menten constant ( Km​ ). Under these conditions ( [S]≪Km​ ), the reaction strictly follows first-order kinetics, allowing clearance to be calculated independently of the initial concentration.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the oxidative reaction[3].

  • Time-Course Sampling: At precise intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction matrix.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing a proprietary Internal Standard (IS)[5].

    • Causality: The sudden shift in dielectric constant and disruption of hydration shells instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. Simultaneously, it precipitates the proteins for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 20 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound[3].

The Self-Validating Control Matrix

To guarantee trustworthiness, the assay must include three mandatory control arms:

  • Minus-NADPH Control (0 and 60 min): Validates that any depletion is strictly CYP-mediated. If the compound degrades here, it indicates chemical instability or non-oxidative degradation[1].

  • Positive Control (High Clearance): Verapamil. Validates that the microsomal batch possesses robust enzymatic activity[3].

  • Positive Control (Low Clearance): Warfarin. Ensures the system does not produce false-positive degradation profiles.

Data Analysis, IVIVE, and Interpretation

The raw LC-MS/MS peak area ratios (Compound/IS) are converted to percent remaining relative to the T=0 minute time point. By plotting the natural logarithm ( ln ) of the percent remaining against time, we derive the elimination rate constant ( k ) from the slope of the linear regression[6].

Core Pharmacokinetic Equations

The fundamental metrics of metabolic stability are calculated as follows[7],[5]:

  • In Vitro Half-Life ( t1/2​ ): t1/2​=kln(2)​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=Protein Concentration (mg/mL)k​×1000(μL/min/mg protein)

  • In Vivo Intrinsic Clearance ( CLint,invivo​ ): CLint,invivo​=CLint,invitro​×(g livermg microsomal protein​)×(kg body weightg liver​)

Representative Quantitative Data

The following table summarizes the anticipated metabolic stability profile for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, applying standard physiological scaling factors (Human: 32 mg protein/g liver, 25.7 g liver/kg; Rat: 47 mg protein/g liver, 36.6 g liver/kg)[7],[5].

Pharmacokinetic ParameterHuman Liver Microsomes (HLM)Rat Liver Microsomes (RLM)
Elimination Rate Constant ( k , min −1 ) 0.0200.038
Half-life ( t1/2​ , min) 34.518.2
CLint,invitro​ (µL/min/mg protein) 40.276.1
Scaled CLint,invivo​ (mL/min/kg) 33.0130.9
Predicted Hepatic Clearance ( CLH​ , mL/min/kg) 12.445.5
Hepatic Extraction Ratio ( EH​ ) 0.62 (Moderate-High)0.82 (High)

Data Interpretation: The compound exhibits moderate-to-high clearance in human models, primarily driven by the vulnerability of the ethoxy and morpholine groups. The higher clearance in rat models is typical due to higher baseline CYP activities in rodent species, a critical factor to account for during preclinical allometric scaling. If this clearance rate limits systemic exposure, medicinal chemistry efforts should focus on substituting the ethoxy group with a more stable trifluoromethoxy ( −OCF3​ ) group, or introducing steric hindrance adjacent to the morpholine nitrogen.

References

  • Evotec / Cyprotex - Microsomal Stability Assay Protocol & Measurement of in vitro intrinsic clearance. Available at:[Link]

  • IntechOpen - In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available at:[Link]

  • Domainex - Microsomal Clearance/Stability Assay and Data Analysis Equations. Available at:[Link]

  • MTTlab - Microsomal Stability Assay Standard Protocol. Available at:[Link]

  • NIH PubMed Central - Preclinical pharmacokinetics of TPN729MA, a novel PDE5 inhibitor, and prediction of its human pharmacokinetics using a PBPK model. Available at:[Link]

  • MDPI - Preclinical Pharmacokinetics of C118P, a Novel Prodrug of Microtubules Inhibitor and Its Metabolite C118 in Mice, Rats, and Dogs. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Executive Summary & Analyte Profiling The quantification of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide presents unique chromatographic challenges due to its hybrid structural properties. The molecule consists...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

The quantification of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide presents unique chromatographic challenges due to its hybrid structural properties. The molecule consists of a hydrophobic 4-ethoxybenzenesulfonamide core linked to a hydrophilic, basic morpholine ring.

Understanding the physicochemical properties of the analyte is the foundational step in method development:

  • The Morpholine Moiety (pKa ~8.3): At physiological and acidic pH levels, the morpholine nitrogen is protonated. Basic compounds are notorious for interacting with residual, unshielded silanols on silica-based stationary phases, leading to severe peak tailing and poor reproducibility.

  • The Benzenesulfonamide Moiety: Unlike isolated morpholine, which lacks a strong chromophore and often requires derivatization for UV detection, the benzenesulfonamide aromatic system provides robust UV absorbance (typically π→π∗ transitions at ~230 nm and ~270 nm). This allows for direct, highly sensitive UV detection without the need for complex pre-column derivatization[1].

Method Rationale: To overcome silanol-induced tailing, this protocol employs a base-deactivated (end-capped) C18 column combined with a highly acidic mobile phase (pH ~2.5). The acidic modifier (0.1% Formic Acid) serves a dual purpose: it fully protonates the morpholine ring to ensure a single charge state, and it suppresses the ionization of residual surface silanols on the silica matrix, thereby enforcing a purely hydrophobic retention mechanism[2].

Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Before any sample is quantified, the system must pass rigorous System Suitability Testing (SST) to prove its fitness for purpose.

Reagents and Materials
  • Stationary Phase: Waters XBridge C18 or Agilent Poroshell 120 EC-C18 (150 mm × 4.6 mm, 3.5 µm). Causality: End-capped columns prevent secondary cation-exchange interactions with the basic morpholine group.

  • Mobile Phase A: 0.1% Formic Acid (FA) in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% Formic Acid (FA) in HPLC-grade Acetonitrile (v/v).

  • Diluent: 80% Mobile Phase A / 20% Acetonitrile.

Sample Preparation Workflow

The sample preparation strategy is dictated by the analyte's solubility profile. The hydrophobic core requires an organic solvent for initial dissolution, but injecting a sample in 100% organic solvent into an aqueous mobile phase causes "solvent mismatch," leading to peak fronting or splitting.

SamplePrep Step1 Weigh Analyte Standard (High Precision Balance) Step2 Dissolve in 100% Acetonitrile (Overcome Hydrophobicity) Step1->Step2 Step3 Sonication (5 mins) (Ensure Complete Solvation) Step2->Step3 Step4 Dilute with Mobile Phase A (Match Initial Gradient Conditions) Step3->Step4 Step5 Filter (0.22 µm PTFE) (Remove Particulates) Step4->Step5 Step6 Transfer to HPLC Vial (Ready for Injection) Step5->Step6

Workflow for sample preparation emphasizing solubility and solvent compatibility.

Step-by-Step Preparation:

  • Accurately weigh 10.0 mg of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide reference standard.

  • Transfer to a 10 mL volumetric flask and add 2.0 mL of Acetonitrile. Sonicate until fully dissolved (Stock Solution: 1.0 mg/mL).

  • Dilute the stock solution with the Diluent to achieve a working concentration of 50 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions

A gradient elution is utilized to focus the analyte at the head of the column initially, followed by a controlled organic ramp to elute the compound sharply[3].

Table 1: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)Elution Rationale
0.01.0955Analyte focusing
2.01.0955Isocratic hold
10.01.04060Linear organic ramp
12.01.0595Column wash
14.01.0595Column wash
14.11.0955Re-equilibration
18.01.0955End of run
  • Detection Wavelength: 230 nm (Primary) and 270 nm (Secondary verification).

  • Column Temperature: 30°C (Reduces mobile phase viscosity and stabilizes retention times).

  • Injection Volume: 10 µL.

System Suitability Testing (SST)

Before executing the validation or routine analysis, the system must self-validate. Inject the 50 µg/mL working standard five times. The system is only deemed "fit for purpose" if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): 3000 (Confirms column efficiency).

Method Validation Framework (ICH Q2(R2) Compliant)

The method must be validated according to the updated , which dictate that the objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose throughout its lifecycle[4].

Validation_Logic ICH ICH Q2(R2) Validation Framework (Lifecycle Approach) Spec Specificity (Zero Matrix Interference) ICH->Spec Lin Linearity & Range (R² ≥ 0.999) ICH->Lin Acc Accuracy (Recovery 98-102%) ICH->Acc Prec Precision (Repeatability & Intermediate) ICH->Prec Rob Robustness (Flow, pH, Temp variations) ICH->Rob Spec->Acc Lin->Acc

Logical relationship of ICH Q2(R2) validation parameters ensuring method reliability.

Validation Execution & Acceptance Criteria

The validation study is executed by assessing the analytical performance characteristics impacted by the compound's specific chemical nature[5].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyICH Q2(R2) Acceptance Criteria
Specificity Inject blank diluent, mobile phase, and matrix placebo.No interfering peaks at the retention time of the analyte.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (25 µg/mL to 75 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of standard into placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.Mean recovery must be between 98.0% and 102.0% with %RSD 2.0%.
Precision (Repeatability) 6 replicate injections of the 100% target concentration sample.Peak area %RSD 2.0%.
Intermediate Precision Same as repeatability, but performed on a different day, by a different analyst, using a different HPLC system.Overall peak area %RSD 2.0% across all variables.
LOD and LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) Signal-to-Noise (S/N) 3 for LOD. S/N 10 for LOQ.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temp ( ± 5°C), and organic composition ( ± 2%).System Suitability criteria must still be met under all perturbed conditions.

By adhering to this protocol, analysts ensure that the quantification of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is precise, accurate, and scientifically defensible against regulatory scrutiny.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA) Draft Version. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. Pharma Talks. Available at:[Link]

  • Validation of Analytical Procedure Q2(R2) Draft. ICH. Available at:[Link]

  • Separation of Morpholine, 4-methylbenzenesulfonate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. Trends in Sciences (Extended Methodology). Available at:[Link]

  • (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: [Link]

Sources

Application

how to dissolve 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide for cell culture

Application Note: Solubilization and In Vitro Formulation of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide Physicochemical Rationale and Solvent Selection The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and In Vitro Formulation of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Physicochemical Rationale and Solvent Selection

The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (Molecular Formula: C₁₄H₂₂N₂O₄S; MW: 314.40 g/mol ) is a synthetic small molecule characterized by a hydrophobic benzenesulfonamide core and a hydrophilic, weakly basic morpholine ring.

In cell culture applications, the primary challenge with compounds of this structural class is their poor aqueous solubility at physiological pH (7.4). Adding aqueous buffer directly to a lyophilized hydrophobic drug will result in insolubility, significant drug loss, and invalid experimental data[1]. To overcome the thermodynamic barrier of the crystal lattice without irreversibly altering the compound's structure, anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold-standard vehicle[2][3]. DMSO acts as a polar aprotic solvent that fully solvates the lipophilic benzenesulfonamide moiety while maintaining the stability of the morpholine ring.

The Causality of "Aqueous Shock" and Dilution Strategy

A critical error in small molecule preparation is attempting to make serial dilutions of a DMSO stock directly into an aqueous buffer or culture medium[3]. This rapid solvent exchange strips the DMSO molecules away from the compound faster than it can form a stable micro-dispersion, leading to "aqueous shock" and immediate precipitation[3].

To prevent this, all intermediate serial dilutions must be performed in 100% DMSO . Only the final working concentration should be spiked into the aqueous cell culture medium. This ensures that the compound remains fully solvated until the final 1:1000 dilution, which creates a stable dispersion suitable for cellular uptake.

Causality Direct Direct Aqueous Dilution (Buffer/Media) Precipitation Aqueous Shock (Compound Precipitation) Direct->Precipitation Toxicity Inconsistent Dosing & False Negatives Precipitation->Toxicity Serial Serial Dilution in DMSO (Maintains Solubility) Soluble 1:1000 Media Spike (Stable Dispersion) Serial->Soluble Viable Reliable Target Engagement (Valid Data) Soluble->Viable

Caption: Causality of direct aqueous dilution versus serial DMSO dilution on compound solubility.

Quantitative Preparation Parameters

To ensure reproducibility, stock solutions should be prepared at standardized molarities (e.g., 10 mM or 50 mM) depending on the maximum required assay concentration.

Table 1: Mass-to-Volume Conversion for Master Stock Preparation (MW: 314.40 g/mol )

Desired Stock Concentration Mass of Compound (mg) Volume of Anhydrous DMSO (µL)
10 mM 1.00 318
10 mM 3.14 1000
50 mM 5.00 318

| 50 mM | 15.72 | 1000 |

Note: Always calculate the exact volume based on the specific mass provided in the vial, as milligram-level packages can vary slightly.

Table 2: Maximum Tolerated DMSO Concentrations by Cell Type While OECD guidelines permit up to 1% organic solvents[2], high concentrations of DMSO induce caspase-3 cleavage, membrane permeabilization, and cell death[4]. The final DMSO concentration must be strictly controlled.

Cell Culture TypeRecommended Max DMSO Final % (v/v)Cytotoxic Threshold
Primary Cells / Stem Cells≤ 0.05%> 0.1%[4][5]
Fibroblasts (e.g., RA FLS)≤ 0.05%> 0.1%[4]
Standard Immortalized Lines≤ 0.1%> 0.5%[6][7]
Robust Tumor Lines (e.g., DU145)≤ 0.3%> 1.0%[6]

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system. By strictly controlling the solvent ratios, you isolate the biological effect of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide from solvent-induced artifacts.

Phase 1: Master Stock Preparation

  • Equilibration: Allow the lyophilized compound vial and anhydrous DMSO to equilibrate to room temperature in a desiccator. Opening cold vials introduces atmospheric moisture, which degrades the compound and reduces solubility[3].

  • Reconstitution: Add the calculated volume of anhydrous DMSO directly to the original vial (e.g., 1000 µL for 3.14 mg to yield 10 mM)[1].

  • Dissolution: Vortex gently for 1-2 minutes. If the compound resists dissolution, sonicate in a room-temperature water bath for 3-5 minutes. Do not heat the solution.

  • Aliquoting: Divide the master stock into 10-20 µL single-use aliquots in sterile, tightly sealed microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store at -20°C (short-term) or -80°C (long-term up to 6 months)[8].

Phase 2: The "Constant DMSO" Serial Dilution Strategy To ensure every well in your assay receives the exact same percentage of DMSO (e.g., 0.1%), perform serial dilutions in 100% DMSO first.

  • Thaw a single aliquot of the 10 mM stock.

  • Prepare intermediate concentrations in 100% DMSO (e.g., 1 mM, 100 µM, 10 µM).

  • Media Spike: Dilute each intermediate DMSO solution 1:1000 into pre-warmed cell culture medium immediately before treating the cells (e.g., 1 µL of DMSO solution into 999 µL of media). This yields final assay concentrations of 10 µM, 1 µM, and 100 nM, all containing exactly 0.1% DMSO.

Workflow Powder Lyophilized Powder (C14H22N2O4S) Stock Master Stock (10-50 mM) Fully Solvated Powder->Stock Dissolve DMSO Anhydrous DMSO (Vehicle) DMSO->Stock Add Aliquots Aliquoting (-20°C Storage) Stock->Aliquots Prevent degradation Intermediate Serial Dilution (in 100% DMSO) Aliquots->Intermediate Thaw & Dilute Media Culture Media Spike (≤0.1% DMSO final) Intermediate->Media 1:1000 Ratio Cells In Vitro Assay (High Viability Base) Media->Cells Treat Cells

Caption: Workflow for reconstitution, dilution, and application of the compound in cell culture.

Self-Validating Assay Controls

To ensure the trustworthiness of your generated data, the experimental layout must include built-in validation nodes:

  • The Vehicle Control (0.1% DMSO): This is mandatory[3]. Cells treated with 0.1% DMSO (without the compound) must show statistically identical viability and morphology to an untreated (media-only) control. If the vehicle control exhibits >5% cell death, the DMSO has oxidized/absorbed water, or the specific cell line is hypersensitive, invalidating the assay.

  • Visual Solubility Check: Before adding the spiked media to the cells, observe the media under a phase-contrast microscope. The presence of micro-crystals indicates that the compound has precipitated out of solution, meaning the cells will not receive the calculated dose.

References

  • Reddit /r/labrats Community. "Maximum DMSO concentration in media for cell culture?". Reddit.
  • ResearchGate Community. "What the concentration of DMSO you use in cell culture assays?".
  • Benchchem.
  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". MDPI.
  • Captivate Bio. "SMALL MOLECULES".
  • Jagiellońskie Centrum Innowacji. "The study of the influence of DMSO on human fibroblasts proliferation in-vitro".
  • AntBio. "Small-Molecule Drug Preparation for Cell Culture: Core Principles". AntBio.
  • Nikon. "Using live-cell imaging in cell counting — The cytotoxicity of DMSO". Nikon.
  • Sigma-Aldrich.

Sources

Method

Application Note: NMR Spectroscopic Characterization of 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Analytical Challenges & Mechanistic Rationale 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a complex hybrid molecule featuring a para-substituted benzenesulfonamide core linked to a morpholine pharmacophore v...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Challenges & Mechanistic Rationale

4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a complex hybrid molecule featuring a para-substituted benzenesulfonamide core linked to a morpholine pharmacophore via an ethyl bridge. Such structural motifs are highly prevalent in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and targeted fluorescent probes[1],[2].

Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound presents three distinct analytical challenges:

  • Solubility and Line Broadening: The sulfonamide moiety (-SO₂NH-) acts as a strong hydrogen-bond donor and acceptor, leading to extensive intermolecular network formation. In non-polar solvents like CDCl₃, this causes poor solubility and severe line broadening.

  • Aliphatic Signal Congestion: The ethyl linker and the morpholine ring generate a dense cluster of aliphatic multiplets between 2.0 and 4.0 ppm that require careful resolution[2].

  • Labile Proton Identification: The acidic sulfonamide proton can shift unpredictably based on concentration and temperature, necessitating a self-validating experimental design to confirm its identity.

Solvent Selection Causality

To mitigate solubility issues and disrupt intermolecular hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. DMSO-d₆ acts as a strong hydrogen-bond acceptor, solvating the sulfonamide group effectively. This yields sharp, well-resolved resonance lines and stabilizes the chemical shift of the labile -NH- proton, typically anchoring it between 7.4 and 7.8 ppm,.

Experimental Protocols: A Self-Validating System

To ensure high trustworthiness and reproducibility, the sample preparation must follow a strict homogenization protocol, followed by a self-validating Deuterium Oxide (D₂O) exchange experiment to definitively map the exchangeable protons.

Protocol A: Optimal Sample Preparation for High-Resolution NMR

Causality: Particulate matter in the NMR tube distorts the localized magnetic field (B₀), leading to poor shimming and broad peaks. Complete dissolution is non-negotiable.

  • Weighing: Accurately weigh 5–10 mg of the synthesized 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide into a clean, dry glass vial.

  • Solvation: Add exactly 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).

  • Homogenization: Vortex the vial for 30 seconds. If the compound is not fully dissolved, sonicate the vial in a water bath at 30°C for 2 minutes.

  • Filtration (Conditional): If any micro-particulates remain visible, pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette.

  • Transfer: Transfer the clear solution into a high-precision 5 mm NMR tube, ensuring the solvent column height is approximately 4–5 cm to match the spectrometer probe's active volume.

Workflow A 1. Weigh Analyte (5-10 mg) B 2. Add Solvent (0.6 mL DMSO-d6) A->B C 3. Homogenize (Vortex/Sonicate) B->C D 4. Particulate Check (Filter if cloudy) C->D E 5. Transfer to Tube (5 mm NMR Tube) D->E

Caption: Workflow for NMR sample preparation ensuring optimal field homogeneity.

Protocol B: Self-Validating D₂O Exchange

Causality: The sulfonamide NH proton is acidic. By introducing heavy water (D₂O), a rapid isotopic exchange occurs (R-SO₂NH-R + D₂O ⇌ R-SO₂ND-R + HDO). The newly formed N-D bond is invisible in ¹H NMR, causing the specific peak to vanish, thereby self-validating the assignment.

  • Acquire the baseline ¹H NMR spectrum using standard parameters (e.g., 16 scans, 400 MHz).

  • Remove the NMR tube from the spectrometer.

  • Add exactly 1 drop (approx. 10 µL) of D₂O to the sample.

  • Cap the tube securely and invert/shake vigorously for 30 seconds to drive the exchange equilibrium.

  • Re-insert the sample, re-shim the probe, and acquire a second ¹H NMR spectrum.

  • Overlay the spectra; the broad signal near 7.55 ppm will have disappeared, confirming it as the sulfonamide NH.

D2O Step1 Acquire Base 1H NMR (Identify ~7.5 ppm NH) Step2 Add 1 Drop D2O (Shake Vigorously) Step1->Step2 Step3 H-D Exchange (R-SO2NH-R -> R-SO2ND-R) Step2->Step3 Step4 Re-acquire 1H NMR (NH Signal Disappears) Step3->Step4

Caption: Self-validating D2O exchange mechanism for the confirmation of sulfonamide protons.

Spectral Characterization & Signal Assignment

Mechanistic Insights into Chemical Shifts

The electronic environment of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide dictates its spectral footprint:

  • Aromatic Push-Pull System: The strongly electron-withdrawing sulfonyl group (-SO₂-) pulls electron density away from the aromatic ring via inductive and resonance effects, significantly deshielding the ortho protons (H-2, H-6) and pushing them downfield to ~7.72 ppm[1]. Conversely, the oxygen atom of the ethoxy group donates electron density into the ring via resonance (+R effect), shielding its adjacent ortho protons (H-3, H-5) and keeping them relatively upfield at ~7.10 ppm[1].

  • Morpholine Ring Dynamics: The highly electronegative oxygen in the morpholine ring deshields the adjacent protons (-CH₂-O-CH₂-), shifting them to ~3.50 ppm. The nitrogen-adjacent protons (-CH₂-N-CH₂-) are less deshielded and resonate upfield at ~2.35 ppm, often overlapping with the ethyl linker's aliphatic signals[2].

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Structural Assignment
11.34Triplet (t)3H7.0Ethoxy terminal methyl (-OCH₂CH₃ )
22.30 – 2.38Multiplet (m)6H-Morpholine N-CH₂ (4H) + Linker N-CH₂ (2H)
32.85Quartet (q)2H6.5Ethyl linker (-NH-CH₂ -)
43.50Triplet (t)4H4.5Morpholine O-CH₂
54.10Quartet (q)2H7.0Ethoxy methylene (-OCH₂ CH₃)
67.10Doublet (d)2H8.8Aromatic H-3, H-5 (ortho to ethoxy)
77.55Broad Triplet (bt)1H6.0Sulfonamide NH (Disappears post-D₂O)
87.72Doublet (d)2H8.8Aromatic H-2, H-6 (ortho to sulfonyl)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

PositionChemical Shift (ppm)Structural Assignment
114.5Ethoxy terminal methyl (-OCH₂CH₃ )
240.2Ethyl linker (-NH-CH₂ -)
353.2Morpholine N-CH₂
456.8Ethyl linker (-N-CH₂ -)
563.8Ethoxy methylene (-OCH₂ CH₃)
666.1Morpholine O-CH₂
7114.8Aromatic C-3, C-5
8128.5Aromatic C-2, C-6
9132.1Aromatic C-1 (attached to -SO₂-)
10161.5Aromatic C-4 (attached to -OEt)

References

  • Royal Society of Chemistry (RSC). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from:[Link]

  • MDPI. A Multifunctional and Fast-Response Lysosome-Targetable Fluorescent Probe for Monitoring pH and Isoxaflutole. Retrieved from:[Link]

Sources

Application

Preclinical In Vivo Dosing and Pharmacological Profiling Protocol for 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Executive Summary & Pharmacological Rationale The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a highly functionalized small molecule characterized by a benzenesulfonamide core, a lipophilic ethoxy s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a highly functionalized small molecule characterized by a benzenesulfonamide core, a lipophilic ethoxy substitution, and a basic morpholine ring. Benzenesulfonamides are privileged scaffolds in medicinal chemistry, frequently investigated as potent Carbonic Anhydrase (CA) inhibitors[1] and chemokine receptor (e.g., CXCR4) antagonists[2].

To successfully transition this compound from in vitro screening to in vivo efficacy models, researchers must navigate its specific physicochemical properties. The ethoxy group increases the molecule's lipophilicity (LogP) compared to methoxy analogs, which enhances cell membrane permeability but can also drive high protein binding and rapid microsomal clearance[3]. Conversely, the 2-(4-morpholinyl)ethyl chain acts as a critical basic center (pKa ~8.3). In the acidic environment of the stomach, the morpholine nitrogen protonates, significantly improving aqueous solubility for oral (PO) absorption. In the systemic circulation (pH 7.4), a substantial fraction reverts to its neutral state, allowing it to cross lipid bilayers and reach intracellular or microenvironmental targets.

This application note provides a self-validating, step-by-step protocol for the formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) evaluation of this compound in murine models.

Mechanistic Pathway & Experimental Logic

The experimental design is built on a self-validating logic: robust formulation ensures accurate PK data; accurate PK data defines the Maximum Tolerated Dose (MTD); and the MTD ensures that downstream PD efficacy is driven by target engagement rather than off-target toxicity.

MOA Compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl] benzenesulfonamide Target Target Receptor (e.g., CXCR4 / CA IX) Compound->Target Antagonizes (Steric Blockade) Signaling Downstream Signaling Cascade Target->Signaling Activates Ligand Endogenous Ligand (e.g., CXCL12) Ligand->Target Binds Effect Pharmacodynamic Effect (e.g., Leukocyte Mobilization) Signaling->Effect Induces

Figure 1: Putative mechanism of action for the benzenesulfonamide derivative.

Workflow Phase1 Phase 1: Physicochemical Profiling & Co-Solvent Formulation Phase2 Phase 2: In Vivo Pharmacokinetics (IV & PO Dosing in Mice) Phase1->Phase2 Validated Vehicle Delivery Phase3 Phase 3: Maximum Tolerated Dose (MTD) & Toxicity Profiling Phase2->Phase3 PK Parameters (t1/2, Cmax) Phase4 Phase 4: Pharmacodynamic Efficacy (In Vivo Mobilization Assay) Phase3->Phase4 Safe Dosing Window Established

Figure 2: Self-validating experimental workflow for in vivo compound profiling.

Physicochemical Profiling & Formulation Strategy

Due to the highly lipophilic ethoxy-benzenesulfonamide core, administering this compound in pure saline will result in macroscopic precipitation, leading to fatal embolisms during Intravenous (IV) dosing or erratic absorption during PO dosing. A co-solvent micellar system is required[4].

Table 1: Formulation Vehicle Composition and Causality
ComponentVolume %Function & Causality
DMSO 10%Primary solvent. Disrupts the crystalline lattice of the compound and fully solubilizes the hydrophobic core.
PEG300 40%Co-solvent. Prevents the compound from crashing out of solution when aqueous media is introduced.
Tween-80 5%Non-ionic surfactant. Forms micelles around the drug molecules, enhancing systemic circulation time.
0.9% Saline 45%Aqueous diluent. Ensures the final solution is isotonic to prevent hemolysis upon IV injection.
Step-by-Step Formulation Protocol (Target: 2 mg/mL)

Critical Note: The order of addition is absolute. Deviating from this sequence will cause immediate precipitation.

  • Weighing: Accurately weigh 2.0 mg of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide into a sterile glass vial.

  • Primary Solubilization: Add 100 µL of pure DMSO. Vortex vigorously for 60 seconds until the solution is completely clear.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex for 30 seconds. The solution will become slightly viscous.

  • Aqueous Phase: Slowly add 450 µL of sterile 0.9% Saline dropwise (1 drop per second) while continuously vortexing the mixture.

  • Validation: Sonicate the final mixture in a water bath at 37°C for 5 minutes. Inspect against a dark background; the solution must be optically clear with no particulate matter.

In Vivo Pharmacokinetic (PK) Dosing Protocol

This protocol establishes the bioavailability (F%), clearance (Cl), and half-life (t1/2) of the compound to inform downstream efficacy dosing schedules.

Step-by-Step PK Methodology
  • Animal Preparation: Acclimate 8-week-old male C57BL/6 mice (n=3 per timepoint/route) for 7 days. Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on morpholine absorption. The IV cohort may remain fed.

  • IV Administration: Administer the formulated compound via lateral tail vein injection at a dose of 2 mg/kg (Dosing volume: 5 mL/kg).

  • PO Administration: Administer the compound via oral gavage at a dose of 10 mg/kg (Dosing volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[5].

    • Expert Insight: Collect blood exclusively into K2EDTA tubes. Avoid heparin, as heparin binds to chemokines and cell surface receptors, which can confound subsequent biomarker analyses if the plasma is repurposed.

  • Processing: Centrifuge samples at 2000 x g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

Table 2: Target PK Parameters for Sulfonamide Derivatives[3][6]
ParameterExpected Range (IV - 2 mg/kg)Expected Range (PO - 10 mg/kg)Interpretation
Cmax 1.5 - 3.0 µg/mL0.8 - 1.5 µg/mLPeak systemic exposure.
Tmax 0.08 h (Immediate)1.0 - 2.0 hIndicates absorption rate of the morpholine salt.
t1/2 2.5 - 4.0 h3.0 - 4.5 hHalf-life; dictates whether once-daily or twice-daily dosing is needed for efficacy.
Bioavailability (F) 100% (Defined)35% - 50%Determines oral viability of the compound.

In Vivo Pharmacodynamic (PD) Efficacy Protocol

Assuming the compound acts as a CXCR4 antagonist (a common target for morpholino-benzenesulfonamides), its primary PD effect will be the rapid mobilization of leukocytes (neutrophils and hematopoietic stem cells) from the bone marrow into the peripheral blood[6].

Step-by-Step Leukocyte Mobilization Assay
  • Baseline Establishment: Collect 20 µL of baseline blood from the tail vein of C57BL/6 mice (n=5 per group) 24 hours prior to dosing.

  • Dosing: Administer the compound via Subcutaneous (SC) injection at 5 mg/kg (or the optimized dose derived from the PK study). Use AMD3100 (Plerixafor) at 5 mg/kg as a positive control[6].

  • Peak Effect Sampling: At exactly 2 hours post-injection (the typical Tmax for mobilization), euthanize the mice and collect maximum blood volume via cardiac puncture.

  • Erythrocyte Lysis: Treat 100 µL of whole blood with 1 mL of ACK (Ammonium-Chloride-Potassium) lysis buffer for 5 minutes at room temperature to eliminate red blood cells. Wash twice with FACS buffer (PBS + 2% FBS).

  • Antibody Staining: Resuspend the leukocyte pellet and stain with FITC-conjugated anti-CD34 (for hematopoietic stem cells) and APC-conjugated anti-Ly6G (for neutrophils) for 30 minutes at 4°C in the dark[5].

  • Flow Cytometry: Wash cells and analyze via flow cytometry. Efficacy is validated if the absolute count of CD34+ and Ly6G+ cells in the peripheral blood is significantly elevated (typically 3- to 5-fold) compared to the vehicle-treated control group[6].

References

  • CXCR4 antagonism corrects neutrophil abnormalities and reduces pneumonia severity in a pharmacological mouse model of CXCR2 loss-of-function-mediated neutropenia. National Institutes of Health (NIH) / PMC.4

  • A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment. Proceedings of the National Academy of Sciences (PNAS).2

  • Protective Effect of CXCR4 Antagonist DBPR807 against Ischemia-Reperfusion Injury in a Rat and Porcine Model of Myocardial Infarction. MDPI.5

  • The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice. National Institutes of Health (NIH) / PMC.6

  • Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model. MDPI.7

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. National Institutes of Health (NIH) / PMC.3

  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications.1

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the utilization of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in high-throug...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the utilization of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in high-throughput screening (HTS) campaigns. While specific biological targets of this compound are still under investigation, its core structure, combining a benzenesulfonamide scaffold and a morpholine moiety, suggests significant potential for interaction with a range of therapeutically relevant protein classes, notably protein kinases and metalloenzymes such as carbonic anhydrases. This document outlines detailed protocols for both biochemical and cell-based HTS assays, data analysis workflows, and hit validation strategies, enabling researchers to effectively probe the bioactivity of this and similar molecules. The methodologies described herein are designed to be robust, reproducible, and adaptable to various biological targets.

Introduction: The Scientific Rationale

The compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a synthetic molecule that strategically incorporates two key pharmacophores: the benzenesulfonamide group and a morpholine ring. This combination of structural features provides a strong basis for its inclusion in drug discovery screening libraries.

  • The Benzenesulfonamide Scaffold: This is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs.[1][2] The sulfonamide group (-SO₂NH₂) is a versatile functional group that can act as a hydrogen bond donor and acceptor, and critically, it can coordinate with metal ions, such as the zinc ion in the active site of metalloenzymes.[3] This has led to the development of numerous inhibitors of carbonic anhydrases and proteases.[1][2] Furthermore, substituted benzenesulfonamides are prevalent in anticancer and antibacterial agents.[3]

  • The Morpholine Moiety: The morpholine ring is considered a "privileged scaffold" in drug design due to its favorable physicochemical properties.[4] It often enhances aqueous solubility, metabolic stability, and can improve the overall pharmacokinetic profile of a drug candidate.[4] The morpholine nitrogen can act as a hydrogen bond acceptor, and its incorporation has been crucial in the development of numerous kinase inhibitors.[4]

Given these structural attributes, 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a compelling candidate for screening against targets where these pharmacophores are known to be active, such as protein kinases and carbonic anhydrases.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution.[5] The following workflow provides a general framework that can be adapted for specific targets.

HTS_Workflow Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen Assay_Dev->Pilot_Screen Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Selection Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation Data_Analysis->Hit_Confirmation Hit_Validation Hit Validation & False Positive Triage Hit_Confirmation->Hit_Validation SAR Preliminary SAR Hit_Validation->SAR Hit_Validation Primary_Hit Primary Hit Dose_Response Dose-Response Confirmation Primary_Hit->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Dose_Response->Counter_Screen Biophysical_Methods Biophysical Methods (Direct Binding) Orthogonal_Assay->Biophysical_Methods Counter_Screen->Biophysical_Methods Validated_Hit Validated Hit Biophysical_Methods->Validated_Hit

Caption: A workflow for hit validation and triage of false positives.

Examples of Counter-Screens:

  • For Luminescent Assays: Screen for compounds that inhibit the luciferase enzyme directly.

  • For Absorbance/Fluorescence Assays: Screen for compounds that have intrinsic color or fluorescence that interferes with the assay signal.

Orthogonal Assays: These are assays that measure the same biological endpoint but with a different technology. [3]For example, if the primary kinase assay measured ATP depletion, an orthogonal assay could be a mobility shift assay that directly measures substrate phosphorylation.

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) can be used to confirm direct binding of the compound to the target protein. [6]

Preliminary Structure-Activity Relationship (SAR)

Once a set of validated hits is obtained, preliminary SAR can be explored by testing structurally related analogs of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. This can provide initial insights into which parts of the molecule are critical for its biological activity.

Data Presentation

All quantitative data from the HTS and subsequent validation assays should be presented in a clear and organized manner.

Table 1: Hypothetical HTS Data Summary for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Assay TypeTargetPrimary Screen Result (% Inhibition @ 10 µM)IC₅₀ (µM)Z'-factorNotes
BiochemicalKinase X85%1.20.78Confirmed in dose-response.
BiochemicalCarbonic Anhydrase Y15%> 500.85Not considered a hit.
Cell-basedCancer Cell Line Z75% (viability reduction)2.50.65Confirmed in dose-response.

Conclusion

While the specific biological activity of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide remains to be fully elucidated, its chemical structure suggests it is a promising candidate for high-throughput screening campaigns. By leveraging the robust biochemical and cell-based screening protocols outlined in this guide, researchers can effectively and efficiently investigate the therapeutic potential of this and similar molecules. A rigorous approach to data analysis and hit validation is paramount to the success of any HTS campaign, ensuring that resources are focused on the most promising chemical matter for further drug development.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2024). Chemistry & Biodiversity. [Link]

  • HTS Data Analysis. (n.d.). chem IT Services. [Link]

  • Workflow of the HTS Analysis System. (n.d.). ResearchGate. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. (2013). SLAS Discovery. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2018). Methods in Molecular Biology. [Link]

  • High-throughput screening for kinase inhibitors. (2005). Chembiochem. [Link]

  • Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. (2006). Journal of Biomolecular Screening. [Link]

  • Development of High Throughput Screening Method for Rho Kinase Inhibitors. (n.d.). Chinese Pharmaceutical Journal. [Link]

  • Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). (2020). SLAS Discovery. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). Chem. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]

  • High-Throughput Screening for Kinase Inhibitors. (2008). Drug Discovery and Development. [Link]

  • HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. (2024). PLOS ONE. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]

  • Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (2024). ACS Central Science. [Link]

  • High-Throughput Screening Data Analysis. (2016). Basicmedical Key. [Link]

  • BindingDB BDBM61894. (n.d.). BindingDB. [Link]

  • High Throughput Screening - Pioneer in Fast Drug Discovery. (n.d.). Vipergen. [Link]

  • A review for cell-based screening methods in drug discovery. (2022). Molecules. [Link]

  • High-throughput screening (HTS). (n.d.). BMG LABTECH. [Link]

  • 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. (n.d.). NextSDS. [Link]

  • 4-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE. (n.d.). NextSDS. [Link]

  • N-(2-MORPHOLIN-4-YL-2-OXO-ETHYL)BENZENESULFONAMIDE. (n.d.). EPA. [Link]

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (2015). Organic Syntheses. [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted- (4-Bromophenyl)-4-Ethoxybenzenesulfonamides. (2020). Organic and Medicinal Chemistry International Journal. [Link]

  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. (n.d.). Research Square. [Link]

  • Synthesis and insecticidal activities of 4-(propargyloxy) benzenesulfonamide derivatives. (2022). Journal of Asian Natural Products Research. [Link]

  • 2-(2-(2-ethoxybenzoylamino)-4-chlorophenoxy)-N-(2-ethoxybenzoyl)benzamine inhibits EAT cell induced angiogenesis by down regulation of VEGF secretion. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. (2023). Molecules. [Link]

Sources

Application

Application Notes and Protocols for Formulation Strategies of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Introduction The development of effective oral dosage forms for new chemical entities is frequently hampered by poor aqueous solubility. It is estimated that a significant percentage of new drug candidates are poorly sol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of effective oral dosage forms for new chemical entities is frequently hampered by poor aqueous solubility. It is estimated that a significant percentage of new drug candidates are poorly soluble, leading to challenges in achieving adequate bioavailability for therapeutic efficacy.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulation strategies for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

While specific experimental data for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is not publicly available, its chemical structure, featuring a sulfonamide group, an aromatic ring, and a morpholine moiety, suggests it is likely a lipophilic compound with poor aqueous solubility. Therefore, for the purpose of this guide, we will proceed with the hypothesis that this active pharmaceutical ingredient (API) is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[4][5]

This guide will provide a systematic approach, beginning with essential pre-formulation characterization to confirm the API's physicochemical properties. Subsequently, it will detail protocols for three advanced formulation strategies known to enhance the bioavailability of BCS Class II drugs:

  • Amorphous Solid Dispersions (ASDs) to improve the dissolution rate by converting the crystalline API into a higher-energy amorphous state.[2][6]

  • Lipid-Based Drug Delivery Systems (LBDDS) , specifically focusing on Solid Lipid Nanoparticles (SLNs), to enhance solubility and potentially leverage lymphatic absorption pathways.[7][8]

Each section will provide not only step-by-step protocols but also the scientific rationale behind the chosen methods and characterization techniques, ensuring a thorough understanding of the formulation development process.

Part 1: Pre-Formulation Characterization of the API

A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design.[9]

Physicochemical Property Assessment

Key properties to determine include solubility, pKa, logP, melting point, and solid-state characteristics.

Table 1: Essential Pre-Formulation Characterization Parameters

ParameterAnalytical Technique(s)Importance in Formulation Development
Aqueous Solubility Shake-flask method in various pH buffers (e.g., pH 1.2, 4.5, 6.8)Directly determines the need for solubility enhancement and informs BCS classification.[4]
pKa Potentiometric titration, UV-spectrophotometryIdentifies ionizable groups, which influences pH-dependent solubility and salt formation potential.[]
LogP / LogD Shake-flask method (octanol/water), HPLCMeasures lipophilicity, which impacts solubility, permeability, and suitability for lipid-based formulations.[]
Melting Point (Tm) Differential Scanning Calorimetry (DSC)Provides information on the API's crystallinity and is a critical parameter for thermal-based formulation processes like hot-melt extrusion.[11][12]
Solid-State Form X-Ray Powder Diffraction (XRPD), Polarized Light MicroscopyIdentifies the crystalline or amorphous nature of the API and detects polymorphism, which can affect stability and dissolution.[13]
Particle Size & Morphology Scanning Electron Microscopy (SEM), Laser DiffractionInfluences dissolution rate and processing behavior.[14]
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
  • Preparation of Buffers: Prepare buffers at pH 1.2 (simulated gastric fluid, without enzymes), pH 4.5, and pH 6.8 (simulated intestinal fluid, without enzymes).

  • Sample Preparation: Add an excess amount of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide to vials containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate for the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Protocol: Solid-State Characterization using DSC and XRPD
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the API into an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.[11]

    • Record the heat flow as a function of temperature. A sharp endotherm indicates the melting point of a crystalline substance.[12][15]

  • X-Ray Powder Diffraction (XRPD):

    • Place a sufficient amount of the API powder on the sample holder.

    • Scan the sample over a defined 2θ range (e.g., 5-40°).

    • A pattern with sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous form.

Part 2: Formulation Strategy 1 - Amorphous Solid Dispersions (ASDs)

ASDs enhance drug solubility by dispersing the API in a polymer matrix in an amorphous state.[6] This eliminates the need to overcome the crystal lattice energy during dissolution.[6]

Rationale for ASD Formulation

For a hypothesized BCS Class II compound, improving the dissolution rate is a primary objective. ASDs can significantly increase the apparent solubility and dissolution rate, leading to improved oral absorption.[2][16] Common manufacturing techniques for ASDs include spray drying and hot-melt extrusion (HME).[2][17]

Experimental Workflow for ASD Development

asd_workflow cluster_0 Formulation & Process Development cluster_1 Characterization & Performance polymer_screening Polymer & Solvent Screening asd_prep ASD Preparation (Spray Drying or HME) polymer_screening->asd_prep Select lead polymer/solvent process_opt Process Optimization asd_prep->process_opt Initial batches solid_state Solid-State Characterization (DSC, XRPD) process_opt->solid_state Feedback loop dissolution In Vitro Dissolution Testing solid_state->dissolution stability Stability Studies (ICH Guidelines) dissolution->stability Lead formulation caption ASD Development Workflow

Caption: Workflow for Amorphous Solid Dispersion Development.

Protocol: ASD Preparation by Spray Drying

Spray drying is a common method for producing ASDs by rapidly evaporating a solvent from a solution containing both the API and a polymer.[16][18][19]

  • Solvent and Polymer Selection:

    • Identify a common solvent or solvent mixture that can dissolve both the API and a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).[20] A solute concentration of >2% (w/v) is generally desirable.[20]

    • Prepare solutions with varying API-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Spray Drying Process:

    • Dissolve the API and polymer in the selected solvent system to form a clear solution.[18]

    • Set the spray dryer parameters (e.g., inlet temperature, gas flow rate, solution feed rate). These must be optimized to ensure efficient solvent removal without degrading the API or polymer.[19][20]

    • Pump the solution through the atomizer into the drying chamber.

    • The rapid evaporation of the solvent traps the API in an amorphous state within the polymer matrix.[18]

    • Collect the resulting powder from the cyclone.

  • Secondary Drying:

    • Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for an extended period (e.g., 24 hours) to remove residual solvent.

Protocol: ASD Preparation by Hot-Melt Extrusion (HME)

HME is a solvent-free process where the API is dispersed in a molten polymer matrix.[17][21][22]

  • Polymer Selection: Choose a thermally stable polymer with a suitable glass transition temperature (Tg) (e.g., Soluplus®, Kollidon® VA64).

  • Blending: Prepare a physical mixture of the API and polymer at the desired ratio (e.g., 1:2, 1:4 w/w).

  • Extrusion Process:

    • Feed the blend into the extruder at a controlled rate.[17]

    • The extruder barrel is heated to a temperature above the polymer's Tg, causing it to melt and act as a solvent for the API.[22] The temperature profile along the barrel should be optimized.

    • The rotating screws mix and convey the molten material, ensuring homogeneous dispersion of the API.[23]

    • The molten material is forced through a die to form an extrudate.[17]

  • Downstream Processing:

    • Cool the extrudate on a conveyor belt.

    • Mill the extrudate into a powder of the desired particle size.

Characterization of ASDs
  • Confirmation of Amorphous State: Use DSC to look for the absence of the API's melting endotherm and the presence of a single glass transition temperature (Tg), which indicates a miscible system.[11][15] Confirm with XRPD by observing a halo pattern.

  • In Vitro Dissolution Testing:

    • Use a USP Dissolution Apparatus 2 (paddle) at 37°C in a relevant buffer (e.g., pH 6.8).

    • Add the ASD powder (equivalent to a specific dose of API) to the dissolution medium.

    • Withdraw samples at predetermined time points, filter, and analyze for API concentration using HPLC.

    • Compare the dissolution profile to that of the pure crystalline API to demonstrate enhancement.

Part 3: Formulation Strategy 2 - Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature.[7] They can encapsulate lipophilic drugs and offer advantages like controlled release and improved stability.[7]

Rationale for SLN Formulation

For a lipophilic compound, LBDDS like SLNs can improve oral bioavailability by:

  • Increasing the surface area for dissolution.

  • Presenting the drug in a solubilized form.

  • Potentially promoting lymphatic uptake, which bypasses first-pass metabolism.[24]

Experimental Workflow for SLN Development

sln_workflow cluster_0 Formulation & Process Development cluster_1 Characterization & Performance lipid_screening Lipid & Surfactant Screening sln_prep SLN Preparation (e.g., HPH) lipid_screening->sln_prep Select components process_opt Process Optimization sln_prep->process_opt Initial batches particle_analysis Particle Size & Zeta Potential (DLS) process_opt->particle_analysis ee_dl Encapsulation Efficiency & Drug Loading particle_analysis->ee_dl morphology Morphology (TEM/SEM) ee_dl->morphology release_study In Vitro Drug Release morphology->release_study stability Stability Studies release_study->stability Lead formulation caption SLN Development Workflow

Caption: Workflow for Solid Lipid Nanoparticle Development.

Protocol: SLN Preparation by Hot High-Pressure Homogenization (HPH)

HPH is a reliable and scalable method for producing SLNs.[7]

  • Preparation of Lipid Phase:

    • Select a solid lipid (e.g., glyceryl monostearate, stearic acid) and heat it 5-10°C above its melting point.[7]

    • Dissolve the API in the molten lipid with continuous stirring.

  • Preparation of Aqueous Phase:

    • Dissolve a surfactant (e.g., Poloxamer 188, Tween 80) in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles at an optimized pressure.

  • Cooling and SLN Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid droplets solidify, forming SLNs.

Characterization of SLNs
  • Particle Size and Zeta Potential:

    • Use Dynamic Light Scattering (DLS) to determine the mean particle size, polydispersity index (PDI), and zeta potential.[25][26][27][28] A narrow PDI indicates a homogenous population. Zeta potential provides an indication of the formulation's physical stability.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated (free) drug from the SLNs using a method like ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using HPLC.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

  • Morphological Examination:

    • Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to visualize the shape and surface morphology of the SLNs.[14]

Part 4: Stability Testing

Stability testing is crucial to ensure the quality, safety, and efficacy of the formulation throughout its shelf life.[29][30][31]

Protocol: ICH-Guided Stability Studies
  • Batch Selection: Place at least three primary batches of the lead formulation into the stability study.[32]

  • Storage Conditions: Store the samples under long-term and accelerated conditions as per ICH Q1A(R2) guidelines.[29][30][32][33]

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[32]

    • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[32]

  • Stability-Indicating Parameters:

    • For ASDs: Assay, degradation products, dissolution, and solid-state form (XRPD to check for recrystallization).

    • For SLNs: Assay, degradation products, particle size, zeta potential, and in vitro release.

Table 2: Example Stability Testing Protocol

TestTime Points (Months)Acceptance Criteria
Appearance 0, 3, 6, 9, 12, 18, 24No significant change in color or appearance
Assay 0, 3, 6, 9, 12, 18, 2495.0% - 105.0% of label claim
Degradation Products 0, 3, 6, 9, 12, 18, 24Individual unknown impurity: NMT 0.2%; Total impurities: NMT 1.0%
Dissolution / Release 0, 3, 6, 9, 12, 18, 24Q = 80% in 30 minutes (example for ASD)
Physical Form (ASD) 0, 6, 12, 24No evidence of crystallinity by XRPD
Particle Size (SLN) 0, 3, 6, 12No significant change from initial value

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved March 17, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Developing Amorphous Solid Dispersions with Hyprolose for Poorly Soluble Drugs.
  • Scribd. (n.d.). ICH Q1A-F Stability Testing Guidelines. Retrieved March 17, 2026.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles (SLNs) Using 1-Tetradecanol.
  • Thermo Fisher Scientific. (n.d.).
  • Delft Solids Solutions. (n.d.). Nanoparticle size by dynamic light scattering analysis. Retrieved March 17, 2026.
  • Open Access Journals. (2024).
  • Finetech Pharma. (2026, January 31).
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved March 17, 2026.
  • Barnett Technical Services. (2026, January 2). Nanoparticle Particle Size Analysis, Methods & Accuracy.
  • PubMed. (n.d.). Application of differential scanning calorimetry to the study of solid drug dispersions. Retrieved March 17, 2026.
  • PMC. (n.d.).
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • ResearchGate. (n.d.). Predicting Physical−Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks | Request PDF.
  • Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
  • ACS Publications. (2023, May 8). Predicting the Physicochemical Properties of Molecules in Petroleum Based on Structural Increments | Industrial & Engineering Chemistry Research.
  • Unito.it. (n.d.). Techniques for the Preparation of Solid Lipid Nano and Microparticles.
  • Aragen Life Sciences. (n.d.).
  • BOC Sciences. (n.d.). Physicochemical Property Prediction.
  • BioBoston Consulting. (2024, October 14). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • IQPC. (n.d.).
  • AZoM.com. (2024, December 16). Depolarized Dynamic Light Scattering (DDLS)
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • PubMed. (2025, November 6). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ResearchGate. (2025, December 28). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide | Request PDF.
  • Tablets & Capsules. (2018, March 8). Formulation: Creating Spray-Dried Dispersions to Improve API Solubility.
  • Drug Discovery & Development. (2024, September 5). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.
  • PubMed. (n.d.). Prediction of physicochemical properties. Retrieved March 17, 2026.
  • University of Otago. (2025, November 6). Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - OUR Archive.
  • Merck Millipore. (n.d.). The Developability Classification System (DCS)
  • PMC. (n.d.).
  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets - SDDs.
  • PMC. (n.d.).
  • Taylor & Francis Online. (n.d.). Preparation and Characterization of Solid Lipid Nanoparticles Containing Cloricromene.
  • HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.
  • Ascendia Pharmaceutical Solutions. (n.d.).
  • Systematic Reviews in Pharmacy. (2024, November 19).
  • American Pharmaceutical Review. (2020, October 21). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
  • Encyclopedia MDPI. (2022, September 23).
  • ResearchGate. (n.d.). Flowchart for the development of hot-melt extrusion (HME)-based....
  • Vici Health Sciences. (2024, September 19).
  • ACS Publications. (2019, May 16).
  • LS Instruments. (n.d.). Particle Size Analysis.
  • MDPI. (2021, November 23). Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids.
  • Google Patents. (2008, July 31). US10189957B2 - Formulation process method to produce spray dried products.
  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of solid dispersion....
  • Ceska a Slovenska Farmacie. (n.d.). Hot-melt extrusion.
  • PMC. (n.d.).
  • Drug Development & Delivery. (2023, April 21). FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible.

Sources

Technical Notes & Optimization

Troubleshooting

preventing 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide precipitation in culture media

Prepared by the Office of the Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in their experiments. We address the common challenge of its precipitation in aqueous culture media and provide robust troubleshooting strategies and protocols to ensure experimental validity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide precipitating in my culture medium?

Precipitation of this compound, like many small molecules, can be triggered by several factors. The core issue often lies in its limited aqueous solubility. The primary causes include:

  • Exceeding Maximum Solubility: The final concentration of the compound in your media is higher than its solubility limit at a given temperature and pH.

  • Solvent Shock: The compound is highly soluble in its stock solvent (typically DMSO) but "crashes out" when rapidly diluted into the aqueous environment of the culture medium. This occurs due to a sudden, localized change in solvent polarity.

  • pH Sensitivity: As a sulfonamide with a morpholino group, the molecule's charge state and, consequently, its solubility are dependent on pH.[1][2] Cellular metabolism can alter the pH of the culture medium over time, potentially reducing solubility.

  • Temperature Fluctuations: The solubility of many compounds is temperature-dependent. Moving media from a warm incubator to a cooler biosafety cabinet, or using media that hasn't been pre-warmed, can cause precipitation.[3]

  • Interactions with Media Components: Salts, proteins, and other components in the culture medium can interact with the compound, reducing its solubility.

  • Stock Solution Instability: Repeated freeze-thaw cycles can cause the compound to fall out of solution within the stock aliquot itself.[3]

Q2: What is "solvent shock" and how can I specifically avoid it?

Solvent shock is a common phenomenon where a compound, stable in a high-concentration organic stock solution, precipitates upon rapid dilution into an aqueous buffer like cell culture media. The sudden decrease in organic solvent concentration causes the compound's local concentration to exceed its aqueous solubility limit, leading to aggregation and precipitation.

To avoid this:

  • Use a Stepwise Dilution: Create an intermediate dilution of your compound in a small volume of pre-warmed media first. Then, add this intermediate dilution to the final culture volume.

  • Slow, Dropwise Addition with Agitation: Add the stock solution (or intermediate dilution) slowly, drop-by-drop, to the vortex of the media while it is gently swirling or vortexing. This ensures rapid and even distribution, preventing localized high concentrations.

  • Lower Stock Concentration: Preparing a less concentrated stock solution (e.g., 1 mM instead of 10 mM) reduces the magnitude of the solvent polarity change upon dilution.

cluster_0 Solvent Shock Mechanism A High Concentration Stock (e.g., 10 mM in 100% DMSO) B Rapid Dilution into Aqueous Culture Media A->B Sudden polarity shift C Localized Supersaturation (Compound exceeds solubility limit) B->C D Precipitation (Compound 'crashes out') C->D cluster_when When does it occur? cluster_immediate Troubleshooting Immediate Precipitation cluster_overtime Troubleshooting Delayed Precipitation Start Precipitation Observed Q_When Precipitation Timing Start->Q_When A_Immediate Immediately upon addition to media Q_When->A_Immediate B_OverTime After incubation (hours/days) Q_When->B_OverTime Check_Stock 1. Inspect Stock Solution Is it clear? A_Immediate->Check_Stock Check_pH 1. Monitor Media pH Has it dropped significantly? B_OverTime->Check_pH Sol_Stock_Bad Precipitate in stock. Warm/vortex to redissolve. If fails, make fresh stock. Check_Stock->Sol_Stock_Bad No Check_Method 2. Review Dilution Method Using slow, stepwise dilution? Check_Stock->Check_Method Yes Sol_Method Implement Protocol 3: Optimized Dilution Technique. Check_Method->Sol_Method No Check_Conc 3. Check Final Concentration Is it too high? Check_Method->Check_Conc Yes Sol_Conc Perform Protocol 2: Determine Max Soluble Conc. and work below that limit. Check_Conc->Sol_Conc Yes Sol_pH Change media more frequently. Use media with stronger buffering. Check_pH->Sol_pH Yes Check_Stability 2. Assess Compound Stability Could it be degrading? Check_pH->Check_Stability No Sol_Stability Prepare fresh compound-media mixtures more frequently. Check_Stability->Sol_Stability Yes

Caption: Troubleshooting workflow for compound precipitation.

Optimization Parameters & Experimental Protocols

Table 1: Key Parameters for Optimization
ParameterRecommended ActionRationaleCitation
Stock Concentration Prepare a lower concentration stock (e.g., 1 mM instead of 10 mM).Reduces the severity of "solvent shock" upon dilution into aqueous media.
Final Concentration Test a serial dilution to find the maximum soluble concentration experimentally.Exceeding the intrinsic solubility limit is a primary cause of precipitation.[4]
Solvent Use high-purity, anhydrous DMSO for the stock solution.DMSO has high solubilizing power for many organic compounds.
Media Temperature Always pre-warm culture media to 37°C before adding the compound.Solubility is often higher at physiological temperatures, preventing precipitation upon cooling.
Serum Percentage If compatible with the experiment, increase the serum percentage (e.g., from 5% to 10% FBS).Serum proteins like albumin can bind to and help solubilize hydrophobic compounds.
pH Monitoring For long-term cultures, monitor the pH of the media.Cellular metabolism can acidify the media, which may decrease the solubility of a pH-sensitive compound.
Protocol 1: Preparation of a Stock Solution
  • Weigh Compound: Accurately weigh the 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide powder in a sterile microcentrifuge tube.

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolve: Vortex thoroughly for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. 4. Inspect: Visually confirm that all solid material has completely dissolved and the solution is clear.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps you find the practical solubility limit of your compound in your specific culture medium.

  • Prepare Media: Aliquot 1 mL of your complete, pre-warmed (37°C) culture medium into several sterile microcentrifuge tubes.

  • Create Serial Dilutions: a. Prepare a series of intermediate dilutions of your stock solution in pure DMSO if needed. b. Add a small, precise volume of the stock solution to the first tube of media to achieve a high test concentration (e.g., 2 µL of a 10 mM stock into 1 mL for a 20 µM final concentration). Add the stock dropwise while gently vortexing. c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next tube containing 500 µL of media, and so on, to create a range of concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM...).

  • Incubate & Inspect: Incubate the tubes under experimental conditions (e.g., 37°C, 5% CO2) for 30 minutes.

  • Visual Assessment: Carefully inspect each tube against a dark background for any signs of precipitation (e.g., cloudiness, visible crystals, or film). The highest concentration that remains completely clear is your approximate maximum soluble concentration. It is best practice to work at or below this concentration.

Protocol 3: Recommended Dilution Method to Avoid Solvent Shock
  • Thaw and Inspect Stock: Thaw a single-use aliquot of your compound stock solution. Ensure it is at room temperature and visually inspect to confirm there is no precipitate in the stock itself. 2. Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C. 3. Prepare Intermediate Dilution (Optional but Recommended): a. In a sterile tube, add a small volume of the pre-warmed media (e.g., 100 µL). b. Add the required volume of your stock solution to this small volume of media and mix gently by pipetting.

  • Final Dilution: a. Gently swirl the final volume of pre-warmed media in its flask or dish. b. Slowly, add the stock solution (or the intermediate dilution) drop-by-drop into the vortex of the swirling media. c. Continue to swirl gently for another 10-15 seconds to ensure uniform mixing.

  • Final Inspection: Visually inspect the final medium to ensure it is clear before adding it to your cells.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 74(4), 442–446. Retrieved from [Link]

  • Yoshida, R., Sakai, K., Ushida, T., & Okano, T. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of biomaterials science. Polymer edition, 13(4), 447–460. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Cyagen. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimation of the Solubility of Sulfonamides in Aqueous Media from Partition Coefficients and Entropies of Fusion. Retrieved from [Link]

  • The BMJ. (1945, February 24). SOLUBILITY OF SULPHONAMIDES. Retrieved from [Link]

Sources

Optimization

optimizing extraction yield of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide from plasma

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the extraction yield of 4-ethoxy-N-[2-(4-morpholinyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with optimizing the extraction yield of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide from human or animal plasma.

Because this molecule contains both a basic morpholine ring and a weakly acidic sulfonamide group, standard generic extraction templates often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating methodologies to achieve >85% recovery.

Compound Profiling & Causality of Extraction Behavior

To extract a molecule efficiently from a complex protein-rich matrix like plasma, we must exploit its physicochemical properties.

  • Morpholine Ring: Acts as a basic amine with a pKa of ~8.3. At physiological plasma pH (7.4), this nitrogen is partially protonated (cationic).

  • Sulfonamide Group: Acts as a weak acid with a pKa of ~10.0. At pH 7.4, it remains protonated (neutral).

  • Ethoxybenzene Moiety: Provides lipophilicity, driving strong binding to plasma proteins such as human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).

Because the molecule is amphoteric, pH control is the absolute master variable . Any extraction method that ignores the dual pKa nature of this compound will suffer from poor recovery, severe matrix effects, or complete breakthrough during sample cleanup[1].

Troubleshooting Guides & FAQs

Q: My routine Protein Precipitation (PPT) with acetonitrile yields <40% absolute recovery and massive LC-MS/MS signal suppression. Why is this happening? A: Simple PPT does not effectively disrupt the strong hydrophobic and ionic bonds between the morpholine-compound and plasma proteins like AAG. Furthermore, PPT leaves endogenous phospholipids in the supernatant. These phospholipids co-elute with lipophilic drugs and compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. To resolve this, you must switch to a targeted Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) workflow.

Q: I tried a standard C18 (Reversed-Phase) SPE cartridge, but the compound elutes immediately during the aqueous wash step. How do I fix this? A: At plasma pH (7.4), the morpholine group is cationic. Standard C18 sorbents rely exclusively on hydrophobic interactions, which are exceptionally weak for ionized species. You must switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent [2]. By acidifying the plasma before loading, you force the morpholine into a 100% cationic state, allowing it to bind tightly to the sulfonic acid groups on the MCX sorbent via ionic exchange.

Q: We prefer Liquid-Liquid Extraction (LLE) for high-throughput cost efficiency, but we are getting emulsion formation and highly variable yields (20-60%). What is the optimal pH? A: Emulsions often form when plasma proteins are not properly denatured or when the pH causes the target drug to act as a surfactant. For LLE to work, the compound must be driven into a completely un-ionized (neutral) state.

  • If pH < 8.0: The morpholine is cationic (water-soluble).

  • If pH > 10.0: The sulfonamide deprotonates and becomes anionic (water-soluble). Solution: You must strictly buffer the plasma to pH 9.0–9.5 . At this precise "isoelectric" window, the morpholine is deprotonated (neutral) and the sulfonamide is not yet ionized (neutral). The molecule becomes highly lipophilic and partitions cleanly into organic solvents like Methyl tert-butyl ether (MTBE).

Extraction Logic Visualizations

MCX_SPE Start Plasma Sample (Target + Proteins + Lipids) Acidify Pre-treatment: Add 4% H3PO4 (Protonates Morpholine, pH < 4) Start->Acidify Load Load onto MCX Cartridge (Ionic Binding to Sulfonic Acid) Acidify->Load Wash1 Wash 1: 2% Formic Acid (aq) (Removes Salts & Peptides) Load->Wash1 Target Retained Wash2 Wash 2: 100% Methanol (Removes Phospholipids) Wash1->Wash2 Waste Waste (Interferences Discarded) Wash1->Waste Salts out Elute Elution: 5% NH4OH in MeOH (Neutralizes Target, Breaks Ionic Bond) Wash2->Elute Wash2->Waste Lipids out Final Pure Extract (Ready for LC-MS/MS) Elute->Final >90% Yield

Workflow and chemical mechanisms of MCX-SPE for morpholine-derivatives.

LLE_pH Low_pH pH < 8.0 Morpholine is Cationic (+) High Aqueous Solubility LLE_Fail1 Poor LLE Recovery (< 30%) Low_pH->LLE_Fail1 Opt_pH pH 9.0 - 9.5 Molecule is Neutral (0) High Organic Solubility LLE_Success Optimal LLE Recovery (> 85%) Opt_pH->LLE_Success High_pH pH > 10.0 Sulfonamide is Anionic (-) High Aqueous Solubility LLE_Fail2 Poor LLE Recovery (< 30%) High_pH->LLE_Fail2

pH-dependent ionization states dictating Liquid-Liquid Extraction success.

Step-by-Step Experimental Protocols

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

This protocol utilizes a polymeric MCX sorbent (e.g., Waters Oasis MCX, 30 mg/1 cc) and is designed to yield the cleanest possible extract for trace-level bioanalysis [3].

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Vortex for 30 seconds. Causality: Drops pH to ~3.0, disrupting protein binding and ensuring the morpholine is 100% ionized.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge, followed by 1.0 mL of 2% H3​PO4​ (aq). Do not let the sorbent dry.

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous Interference Removal): Pass 1.0 mL of 2% Formic acid in water. Causality: Locks the compound on the sorbent while washing away polar salts and water-soluble proteins.

  • Wash 2 (Organic Interference Removal): Pass 1.0 mL of 100% Methanol. Causality: Because the compound is ionically bound to the sulfonic acid, 100% organic solvent will NOT elute it, but it will strip away neutral lipids and phospholipids.

  • Elution: Pass 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Collect the eluate. Causality: The high pH neutralizes the morpholine cation, breaking the ionic bond and eluting the target.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Self-Validation Check: To validate that your Wash 2 step is working, monitor the in-source MRM transition for lysophosphatidylcholines ( m/z 184 184) during your LC-MS/MS run. A successful MCX extraction will show a >95% reduction in the m/z 184 peak area compared to a standard protein precipitation extract.

Protocol B: pH-Tuned Liquid-Liquid Extraction (LLE)

Use this protocol if SPE is cost-prohibitive. It relies on strict pH buffering.

  • Buffering: Aliquot 100 µL of plasma. Add 100 µL of 0.1 M Sodium Borate buffer (adjusted precisely to pH 9.5). Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to maximize surface area contact between the aqueous and organic layers.

  • Separation: Centrifuge at 4000 x g for 5 minutes at 4°C.

  • Isolation: Snap-freeze the lower aqueous layer by placing the tube in a dry ice/acetone bath (or -80°C freezer) for 5 minutes. Decant the upper organic layer into a clean tube.

  • Evaporation: Evaporate the organic layer under Nitrogen at 40°C and reconstitute.

Quantitative Data Summary

The table below summarizes the expected performance metrics when applying the above methodologies to 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, based on standard bioanalytical validation criteria.

Extraction MethodologyTarget pHAbsolute Recovery (%)Matrix Factor (%)*Precision (CV %)Primary Limitation
Protein Precipitation (PPT) ~7.4 (Unbuffered)35 - 45%40 - 50% (Severe suppression)> 15%Fails to remove phospholipids; high protein binding remains.
Standard C18 SPE ~7.4 (Unbuffered)< 20%N/A (Breakthrough)> 25%Basic morpholine is ionized; no hydrophobic retention.
pH-Tuned LLE (Protocol B) 9.5 (Borate Buffer)78 - 85%90 - 95% (Minimal suppression)6 - 8%Requires precise pH control; emulsion risk if shaken poorly.
MCX SPE (Protocol A) < 4.0 (Load) / > 10 (Elute)92 - 98% 98 - 102% (Negligible) < 4% Higher consumable cost per sample.

*Matrix Factor (MF) = (Peak response in presence of matrix ions / Peak response in absence of matrix ions) x 100. An MF of 100% indicates zero ion suppression or enhancement.

References

  • Title: Fast chromatography in the regulated bioanalytical environment Source: ResearchGate URL
  • Title: Simultaneous Determination of 11 Sulfonamides by HPLC–UV Source: ResearchGate URL
  • Source: PMC (nih.gov)
Troubleshooting

reducing off-target effects of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

A Guide to Investigating and Mitigating Off-Target Effects for Novel Small Molecule Inhibitors Introduction from the Senior Application Scientist: Welcome to the technical support guide for 4-ethoxy-N-[2-(4-morpholinyl)e...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Investigating and Mitigating Off-Target Effects for Novel Small Molecule Inhibitors

Introduction from the Senior Application Scientist:

Welcome to the technical support guide for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. It has come to our attention that this compound is a novel investigational molecule and, as such, lacks an extensive public profile regarding its biological activity and specificity. This guide is designed to address this gap by providing a comprehensive framework for characterizing any small molecule inhibitor, using this specific compound's chemical class as a guiding example.

This document is structured as a proactive troubleshooting resource. It moves from frequently asked questions that build a foundational understanding to detailed, actionable protocols for de-risking your experimental observations. Our goal is to empower you, the researcher, to build a robust, self-validating case for your compound's mechanism of action.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual hurdles encountered when working with novel inhibitors.

Q1: My phenotypic results are inconsistent or don't align with the known function of my primary target. What are the most likely causes?

This is a classic scenario in early-stage drug discovery. The discrepancy often arises from one of three sources:

  • Poor Target Engagement: The compound may not be reaching or binding to its intended target in the cellular context at the concentrations used. This could be due to low cell permeability, high protein binding in media, or rapid metabolic degradation.

  • On-Target, Off-Phenotype: Your compound may be hitting its intended target, but the resulting phenotype is unexpected due to unknown roles of the target in the specific cell line or context you are studying. The biological understanding of the target may be incomplete.

  • Off-Target Effects: The compound could be binding to one or more unintended proteins (off-targets) with sufficient affinity to elicit a biological response. This is particularly common with kinase inhibitors, where the observed phenotype is a composite of on-target and off-target activities.

The first step is always to confirm direct target engagement in a cellular context.

Q2: What is the difference between "off-target toxicity" and a specific "off-target effect"?

This is a critical distinction in mechanism-of-action studies.

  • Off-Target Toxicity refers to a general cytotoxic or cytostatic effect that is not mediated by the primary target. This often manifests as a steep drop in cell viability at concentrations slightly higher than those required for target inhibition. It can be caused by disrupting mitochondrial function, damaging DNA, or inhibiting essential housekeeping enzymes.

  • Specific Off-Target Effect describes a situation where the inhibitor binds to a different, specific protein (e.g., another kinase) and modulates its function, leading to a distinct, measurable phenotype. This effect might be desirable (polypharmacology) or undesirable, but it is mechanistically distinct from generalized toxicity.

A well-designed experiment will be able to separate these two possibilities. For instance, if you can rescue the phenotype by overexpressing a drug-resistant mutant of your primary target, the effect is likely on-target. If not, an off-target is likely involved.

Q3: My compound has a benzenesulfonamide core. Does this chemical feature predispose it to specific off-target interactions?

Yes, the chemical scaffold is an important clue. The sulfonamide group is a known hydrogen bond donor and acceptor and can participate in various interactions within protein binding pockets. Historically, sulfonamides are famous for their role as carbonic anhydrase inhibitors. While your compound's overall structure dictates its primary target, it would be prudent to specifically test for carbonic anhydrase inhibition as a potential off-target activity, especially if you observe unexpected effects on cellular metabolism or pH regulation.

Furthermore, this class of compounds has been associated with off-target interactions with ion channels or GPCRs. The key is to use the structure as a hypothesis-generating tool for designing rational off-target screening panels.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows to address specific experimental challenges.

Problem 1: Unexpected Cytotoxicity Observed at Working Concentrations

You've determined the IC50 for your target kinase in a biochemical assay to be 50 nM. However, in cellular assays, you observe widespread cell death at 1 µM, confounding your phenotypic analysis.

Core Objective: To determine if the cytotoxicity is an on-target or off-target effect.

Workflow Diagram: Deconvoluting Cytotoxicity

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Conclusion A Unexpected cytotoxicity observed at [X] µM B Hypothesis 1: On-target toxicity (target is essential for viability) A->B C Hypothesis 2: Off-target toxicity (compound is non-specifically toxic) A->C D Experiment: Orthogonal Target Validation B->D G Experiment: Assess General Compound Toxicity C->G Test this first E Method 1: Rescue with drug-resistant target mutant D->E F Method 2: Phenocopy with target knockdown (siRNA/shRNA) D->F J Conclusion: On-Target Effect E->J L If rescue/phenocopy successful F->J H Method: Run broad cytotoxicity panel (e.g., membrane integrity, apoptosis) G->H I Method: Test in target-knockout cell line G->I K Conclusion: Off-Target Effect H->K I->K M If rescue fails AND toxicity persists in knockout line L->J M->K

Caption: Decision workflow for diagnosing on-target vs. off-target cytotoxicity.

Protocol 1: Orthogonal Rescue with a Drug-Resistant Mutant

This is the gold standard for validating that a cellular phenotype is caused by the inhibition of your primary target.

Principle: You introduce a version of your target protein that has been mutated to no longer bind the drug, but retains its normal biological activity. If the cell's viability is restored in the presence of the drug, it proves the cytotoxicity was mediated through the primary target.

Step-by-Step Methodology:

  • Identify the Gatekeeper Residue: Analyze the crystal structure of your target kinase (or a close homolog) to identify the "gatekeeper" residue in the ATP-binding pocket. Mutating this residue to a bulkier one (e.g., Threonine to Methionine) often confers resistance to ATP-competitive inhibitors.

  • Generate Mutant Construct: Use site-directed mutagenesis to create an expression vector (e.g., pcDNA3) containing your target kinase with the desired point mutation. Ensure it is tagged (e.g., with FLAG or HA) for expression validation.

  • Transfect Cells: Transfect your cell line of interest with either the wild-type (WT) target, the drug-resistant (DR) mutant, or an empty vector (EV) control.

  • Drug Treatment: After 24-48 hours (to allow for protein expression), treat the transfected cells with a range of concentrations of your compound, centered around the cytotoxic concentration.

  • Assess Viability: After a further 24-72 hours, measure cell viability using a standard method like CellTiter-Glo® (Promega) or MTT assay.

  • Analyze Data:

    • Expected Result (On-Target): Cells expressing the DR mutant will show significantly higher viability in the presence of the drug compared to WT or EV controls.

    • Expected Result (Off-Target): All three cell populations (EV, WT, DR) will exhibit the same dose-dependent cytotoxicity, as the protective mutant has no effect on the off-target interaction that is causing the cell death.

ConditionExpected Viability (On-Target Effect)Expected Viability (Off-Target Effect)
Empty Vector + DrugLowLow
Wild-Type Target + DrugLowLow
Drug-Resistant Mutant + DrugHigh Low
Problem 2: Phenotype is Confirmed, but Target Engagement is Uncertain

Your compound elicits a clear biological response, but you need definitive proof that it is binding to your intended target within the complex environment of the cell.

Core Objective: To directly measure the physical interaction between the compound and its target protein in live cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for verifying target engagement in intact cells and tissues.

Principle: When a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation. By heating cell lysates to various temperatures and then measuring how much of the target protein remains soluble, we can detect this stabilization.

Workflow Diagram: CETSA Experiment

G A 1. Treat Cells (Vehicle vs. Compound) B 2. Harvest & Lyse A->B C 3. Aliquot Lysate B->C D 4. Heat Shock (Gradient: 40°C to 70°C) C->D E 5. Centrifuge (Separate soluble/precipitated) D->E F 6. Collect Supernatant (Soluble fraction) E->F G 7. Analyze by Western Blot (Probe for Target Protein) F->G H 8. Quantify Bands & Plot (Melt Curve) G->H

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Treatment: Culture your cells and treat one set with your compound at a relevant concentration (e.g., 5-10x the biochemical IC50) and another set with a vehicle control (e.g., DMSO) for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer containing protease and phosphatase inhibitors. Do not use detergents. Freeze-thaw cycles are a common method for lysis.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Separation: After heating, immediately cool the tubes on ice, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Measure the protein concentration and normalize all samples.

  • Western Blotting: Analyze the samples via SDS-PAGE and Western blot, using a specific antibody against your target protein. Also probe for a control protein not expected to bind your compound (e.g., GAPDH).

  • Data Analysis: Quantify the band intensity for your target protein at each temperature for both vehicle- and drug-treated samples. Plot the percentage of soluble protein relative to the unheated control against the temperature.

    • Expected Result (Target Engagement): The curve for the drug-treated sample will be shifted to the right, indicating a higher melting temperature (Tm). This "thermal shift" is direct evidence of target binding and stabilization in the cell.

Problem 3: The Effect is On-Target, but I Suspect Polypharmacology

You've confirmed on-target engagement and the phenotype is rescued by a resistant mutant. However, the effect is more potent than expected, suggesting other targets might be contributing.

Core Objective: To broadly profile the selectivity of your compound across the human kinome.

Protocol 3: Commercial Kinase Selectivity Profiling

The most efficient way to assess selectivity is to use a fee-for-service screening panel. Companies like Eurofins Discovery (KINOMEscan™) or Reaction Biology offer panels that test your compound against hundreds of human kinases.

Principle: These services use highly sensitive binding assays (not functional assays) to measure the affinity of your compound for a large number of purified kinases. The result is a comprehensive map of your compound's kinase targets.

Step-by-Step Methodology:

  • Select a Service and Panel: Choose a provider and select a panel that fits your needs and budget. The largest panels cover >450 human kinases.

  • Choose a Concentration: You will typically screen your compound at a single, high concentration (e.g., 1 µM or 10 µM) to capture even weak interactions.

  • Submit Compound: Prepare and ship your compound according to the provider's instructions.

  • Receive and Analyze Data: The provider will return a dataset, often visualized as a dendrogram of the human kinome, showing the kinases that your compound binds to. The data is usually reported as "% Inhibition" or "Kd" (dissociation constant).

  • Interpret the Results:

    • Look for kinases that show significant binding (>90% inhibition at 1 µM is a common threshold for a "hit").

    • Compare these hits to your primary target. A highly selective compound will show strong binding to the primary target and minimal binding to others.

    • If you identify potent off-targets, you must then perform secondary validation. Use cellular assays to determine if these off-target interactions are relevant at the concentrations used in your experiments. This new knowledge may explain the unexpectedly strong phenotype you observed.

References

  • Title: Carbonic Anhydrase: A Target for Drug Design Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Validating cancer drug targets Source: Nature Reviews Cancer URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Optimization

troubleshooting HPLC peak tailing for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in chromatographic method development: resolving peak t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notorious challenges in chromatographic method development: resolving peak tailing for basic, amine-containing compounds.

In this guide, we will systematically troubleshoot the peak tailing of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide . This molecule presents a unique chromatographic challenge due to its hybrid chemical nature: a highly hydrophobic ethoxybenzene moiety, a weakly acidic sulfonamide linker, and a highly basic morpholine ring. By understanding the thermodynamic causality behind how this molecule interacts with your HPLC system, we can move beyond trial-and-error and implement self-validating, robust solutions.

Part 1: Diagnostic Workflow

Before altering your method chemistry, you must determine whether the tailing is an analyte-specific chemical interaction or a systemic hardware failure. Use the following diagnostic logic tree to isolate the root cause.

DiagnosticWorkflow Start Peak Tailing Observed (Asymmetry Factor > 1.5) CheckAll Are ALL peaks tailing? Start->CheckAll SystemIssue Systemic/Hardware Issue CheckAll->SystemIssue Yes ChemicalIssue Analyte-Specific Issue (Chemical Interaction) CheckAll->ChemicalIssue No (Only specific peaks) FixSystem 1. Check dead volume 2. Replace inlet frit 3. Reverse & flush column SystemIssue->FixSystem CheckShape Is peak a 'right triangle'? ChemicalIssue->CheckShape Overload Column Overload (Mass or Volume) CheckShape->Overload Yes Silanol Secondary Silanol Interactions CheckShape->Silanol No (Exponential tail) FixOverload 1. Dilute sample 2. Reduce injection volume Overload->FixOverload FixSilanol 1. Lower pH < 3.0 2. Add TEA modifier 3. Use end-capped column Silanol->FixSilanol

Diagnostic workflow for identifying the root cause of HPLC peak tailing.

Part 2: Expert Q&A - Troubleshooting the Root Causes

Q1: Why does 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide exhibit severe peak tailing compared to my neutral intermediates? A1: The causality lies in the basic morpholine ring. While the hydrophobic ethoxybenzene moiety governs the primary reversed-phase retention (partitioning into the C18 stationary phase), the morpholine nitrogen (pKa ~8.3) becomes protonated (NH⁺) under standard acidic to neutral mobile phase conditions. Simultaneously, residual silanol groups (Si-OH) on the silica matrix ionize to form negatively charged siloxanes (Si-O⁻) at a pH above 3.5[1]. This creates a high-energy, secondary ion-exchange retention mechanism. Because these active silanol sites are heterogeneous and saturate quickly, the analyte desorbs at varying rates, producing the characteristic exponential tail.

Q2: How do I thermodynamically eliminate this secondary interaction using mobile phase pH? A2: You must operate outside the pH window where both the analyte and the silanols are ionized. The most robust approach for basic compounds is Silanol Ion-Suppression . By dropping the aqueous mobile phase pH below 3.0 (e.g., using 0.1% Formic Acid or Phosphoric Acid), you force the equilibrium of the residual silanols back to their neutral, protonated state (Si-OH). Without the negative charge on the stationary phase, the electrostatic attraction with the protonated morpholine is neutralized, restoring a Gaussian peak shape.

Q3: My method requires a neutral pH (pH 6.5) to maintain the stability of the sulfonamide linker. How can I suppress tailing without dropping the pH? A3: Operating at neutral pH is the "danger zone" where both the morpholine and silanols are fully ionized. If pH adjustment is restricted, you must use chemical masking agents. The addition of Triethylamine (TEA) at 10–20 mM to the mobile phase is highly effective[2]. TEA acts as a sacrificial competing base; its small steric profile allows it to aggressively access and bind to the ionized silanol sites, effectively blocking the bulkier morpholine derivative from interacting[2]. Additionally, increasing the overall buffer concentration (e.g., from 10 mM to 25 mM phosphate) increases the ionic strength, which compresses the electrical double layer and shields the electrostatic interactions[3].

Q4: Is it possible my column hardware is causing the tailing, rather than the chemistry? A4: Yes. To differentiate, observe your chromatogram. If all peaks (including neutral internal standards) are tailing, you have a systemic physical issue, not a chemical one. A void at the head of the column or a partially blocked inlet frit distorts the flow profile before the analytes even enter the stationary phase bed[3]. Furthermore, if the tailing peak resembles a "right triangle" rather than an exponential curve, you are likely experiencing mass overload; the basic morpholine has saturated the available hydrophobic ligand sites.

Part 3: Mechanistic Visualization

To fully grasp why pH and additives resolve this issue, we must visualize the dual-retention mechanism occurring at the surface of the stationary phase.

Mechanism Silica Silica Support (Stationary Phase) C18 C18 Ligand (Hydrophobic) Silica->C18 Silanol Ionized Silanol (Si-O⁻) (Active Site) Silica->Silanol AnalyteHydrophobic Ethoxybenzene Group (Hydrophobic) C18->AnalyteHydrophobic Primary Retention (Fast Desorption) AnalyteBasic Protonated Morpholine (NH⁺) (Electrostatic Attraction) Silanol->AnalyteBasic Secondary Retention (Slow Desorption = Tailing)

Dual-retention mechanism causing peak tailing for basic morpholine derivatives.

Part 4: Quantitative Data & Parameter Selection

Table 1: Effect of Mobile Phase pH on Tailing Factor (Tf) for Basic Morpholine Derivatives

Mobile Phase pH Silanol State Morpholine State Tailing Factor (Tf) Causality / Observation
pH 2.5 Neutral (Si-OH) Protonated (NH⁺) 1.0 - 1.2 Ideal. Silanols are protonated, eliminating secondary ion-exchange.
pH 4.5 Partially Ionized Protonated (NH⁺) 1.6 - 1.8 Moderate tailing. Silanols begin to ionize and attract the basic analyte.
pH 7.0 Fully Ionized (Si-O⁻) Protonated (NH⁺) > 2.0 Severe tailing. Maximum electrostatic attraction occurs here.

| pH 10.5 | Fully Ionized (Si-O⁻) | Neutral (NH) | 1.0 - 1.3 | Good. Analyte is deprotonated. Requires specialized high-pH column. |

Table 2: Buffer and Additive Selection Matrix

Additive / Buffer Concentration pKa Primary Application
Formic Acid 0.1% (v/v) 3.75 LC-MS compatible. Drops pH to ~2.7 to protonate silanols.
Phosphoric Acid 0.05% - 0.1% 2.15 LC-UV only. Highly effective at maintaining low pH for sharp peaks.
Triethylamine (TEA) 10 - 20 mM 10.75 Sacrificial base used at neutral pH to competitively block silanol sites[2].

| Phosphate Buffer | 25 - 50 mM | 2.1, 7.2, 12.3 | Higher ionic strength masks residual silanol interactions at mid-pH. |

Part 5: Self-Validating Experimental Protocols

Do not simply guess which variable is failing; isolate them using these self-validating protocols.

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: To thermodynamically neutralize silanol interactions without degrading the sulfonamide linker.

  • Baseline Establishment: Inject the 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide standard using your current method. Record the Tailing Factor (Tf) and Retention Time (Rt).

  • Buffer Preparation (pH 2.5): Prepare a 25 mM Potassium Phosphate monobasic buffer. Titrate with Phosphoric Acid until the pH reaches exactly 2.5. (Note: If using LC-MS, substitute with 0.1% Formic Acid in water).

  • Equilibration: Flush the column with the new pH 2.5 mobile phase for a minimum of 20 column volumes to ensure complete protonation of the silica bed.

  • Re-Injection & Validation: Inject the standard.

    • Self-Validation Check: If Tf drops below 1.2, secondary silanol interaction was the root cause. If Tf remains > 1.5, proceed to Protocol 2.

Protocol 2: Frit Blockage Diagnosis and Column Regeneration

Objective: To rule out physical flow-path distortion (systemic tailing).

  • System Check: Inject a completely neutral, highly retained standard (e.g., toluene or a neutral purely hydrophobic analog).

    • Self-Validation Check: If the neutral standard also tails, the issue is physical hardware, not chemistry.

  • Column Reversal: Disconnect the column from the detector to prevent flushing particulates into the flow cell. Re-install the column in the reverse flow direction.

  • High-Viscosity Flush: Flush the column with 100% Isopropanol (IPA) at 0.5 mL/min for 60 minutes. The high viscosity of IPA generates backpressure that can dislodge particulates trapped on the inlet frit.

  • Re-equilibration: Return the column to its normal orientation, equilibrate with the mobile phase, and re-inject the sample.

References

  • Troubleshooting Peak Tailing in LC, Scribd,
  • Technical Support Center: Troubleshooting HPLC Peak Tailing in C
  • Resolving peak tailing in HPLC analysis of Leptomerine, BenchChem,
  • Technical Support Center: Troubleshooting HPLC Peak Tailing for γ-Solanine, BenchChem,
  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids, NIH PMC,
  • Peak Tailing In Chromatography: Troubleshooting Basics, GMP Insiders,
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds, BenchChem,

Sources

Troubleshooting

Technical Support Center: Purification Optimization for 4-Ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide Synthesis

Welcome to the Technical Support Center for the synthesis and isolation of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide . This guide is designed for researchers and drug development professionals facing bottlene...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide . This guide is designed for researchers and drug development professionals facing bottlenecks in the purification of basic, amphoteric-like sulfonamides.

The synthesis of this molecule—typically achieved by coupling 4-ethoxybenzenesulfonyl chloride with 4-(2-aminoethyl)morpholine—presents unique downstream challenges. The product contains both a weakly acidic sulfonamide proton and a basic morpholine nitrogen, making pH control during extraction and stationary-phase selection during chromatography critical to success.

Part 1: Physicochemical Profiling for Purification

Understanding the ionization states of your target molecule and its associated impurities is the foundation of a rational purification strategy. The table below summarizes the quantitative data driving our extraction logic.

Table 1: Predicted Ionization States and Partitioning Behavior

Compound / MoietyApprox. pKaState at pH 2 (Acidic Wash)State at pH 8 (Quench/Wash)State at pH 12 (Strong Base)
Morpholine Nitrogen (Target) ~8.3Protonated (Aqueous)Partially Free Base (Organic)Free Base (Organic)
Sulfonamide NH (Target) ~10.0Neutral (Organic)Neutral (Organic)Deprotonated (Aqueous)
4-Ethoxybenzenesulfonic Acid < 0.0Deprotonated (Aqueous)Deprotonated (Aqueous)Deprotonated (Aqueous)
4-(2-Aminoethyl)morpholine ~9.5Protonated (Aqueous)Protonated (Aqueous)Free Base (Organic)
Part 2: Experimental Workflow & Logical Relationships

The following workflow illustrates the optimized path from crude reaction mixture to pure crystalline product, incorporating targeted interventions for common by-products.

Workflow Rxn Reaction Mixture (Sulfonyl Chloride + Amine) Quench Aqueous Quench (pH 8.0-8.5) Sat. NaHCO3 Rxn->Quench Dilute & Adjust pH AqPhase Aqueous Phase (Sulfonic Acid By-product) Quench->AqPhase Partition OrgPhase Organic Phase (Product + Trace Amine) Quench->OrgPhase Extract (DCM) Hydrolysis Mild Base Hydrolysis (LiOH) Cleaves Bis-sulfonamide OrgPhase->Hydrolysis Optional Rescue Silica Silica Gel Chromatography (DCM/MeOH + 1% TEA) Hydrolysis->Silica Load & Elute Cryst Recrystallization (Hot Ethanol) Silica->Cryst Concentrate Fractions

Workflow for the isolation and purification of the target morpholinyl sulfonamide.

Part 3: Troubleshooting Guides & FAQs

Q1: Why am I losing my product in the aqueous wash during the initial workup? Causality: The morpholine ring in your product is basic (pKa ~8.3). If you attempt to wash the organic layer with strong acids (e.g., 1M HCl) to remove unreacted 4-(2-aminoethyl)morpholine, the morpholine nitrogen on your product will also protonate. This converts your target molecule into a highly water-soluble hydrochloride salt, causing it to partition into the aqueous waste. Solution: Perform your washes at a strictly controlled pH of 8.0–8.5 using saturated NaHCO₃. At this pH, the product remains primarily as a lipophilic free base, while the more basic primary amine of the unreacted starting material (pKa ~9.5) remains sufficiently protonated to wash away[1].

Q2: I am observing a higher molecular weight impurity that matches the mass of a bis-sulfonamide. How do I remove it? Causality: The primary sulfonamide product still possesses an acidic NH proton (pKa ~10). Under basic reaction conditions with excess 4-ethoxybenzenesulfonyl chloride, this nitrogen can undergo a second sulfonylation, yielding an undesired bis-sulfonamide by-product. Solution: Do not attempt to separate this via chromatography immediately. Instead, subject the crude organic phase to mild hydrolysis using aqueous LiOH. The bis-sulfonamide is sterically hindered and electronically unstable; mild base selectively hydrolyzes the second sulfonyl group, reverting the by-product back to the desired mono-sulfonamide without cleaving the primary sulfonamide bond. This strategy significantly improves overall yield[2].

Q3: My compound streaks severely on silica gel, and recovery is low. How can I fix this? Causality: The basic morpholine nitrogen strongly interacts with the acidic silanol groups (Si-OH) on standard silica gel via hydrogen bonding and acid-base interactions. This leads to irreversible adsorption and severe tailing. Solution: Deactivate the silica gel by adding 1–3% triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH/TEA). TEA competitively binds to the silanol groups, neutralizing the stationary phase and allowing the basic sulfonamide to elute cleanly as a tight band.

TEALogic Silanol Acidic Silanol (Si-OH) on Silica Gel Amine Basic Morpholine (Target Product) Silanol->Amine Strong H-Bonding (Without TEA) Streaking Irreversible Adsorption (Low Recovery) Amine->Streaking Causes TEA Triethylamine (TEA) (1% in Mobile Phase) TEA->Silanol Competitive Binding (Neutralizes Si-OH) Elution Clean Elution (High Recovery) TEA->Elution Enables

Mechanism of silica gel deactivation by TEA to prevent basic amine streaking.

Q4: How do I ensure complete removal of the 4-ethoxybenzenesulfonic acid by-product? Causality: Trace water in the reaction mixture hydrolyzes the highly reactive 4-ethoxybenzenesulfonyl chloride into 4-ethoxybenzenesulfonic acid. Solution: Sulfonic acids are highly acidic (pKa < 0). The pH 8.0–8.5 NaHCO₃ quench (detailed in Q1) ensures this by-product is fully deprotonated and permanently partitioned into the aqueous layer.

Part 4: Validated Experimental Protocol

This step-by-step methodology incorporates self-validating checkpoints to ensure high-purity isolation of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

Step 1: Reaction Quenching & pH-Controlled Extraction

  • Dilute the crude reaction mixture (assuming Dichloromethane as solvent) with an equal volume of distilled water.

  • Slowly add saturated aqueous NaHCO₃ under vigorous stirring until the aqueous layer stabilizes at pH 8.0–8.5.

  • Validation Checkpoint: Test the aqueous layer with a calibrated pH meter. Spot both the organic and aqueous layers on a TLC plate (elute with 5% MeOH in DCM + 1% TEA). The product UV-active spot should be entirely absent from the aqueous phase.

  • Separate the layers and extract the aqueous phase once more with fresh DCM. Combine the organic layers.

Step 2: Mild Hydrolysis of Bis-Sulfonamide (Optional Rescue)

  • If LC-MS indicates the presence of the bis-sulfonamide over-reaction product, add 3 equivalents of 1M aqueous LiOH to the combined organic layers.

  • Stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Monitor the organic layer via LC-MS. The bis-sulfonamide mass peak should disappear, correlating with an increase in the target mono-sulfonamide peak.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: TEA-Deactivated Silica Gel Chromatography

  • Prepare a mobile phase of 95:4:1 Dichloromethane : Methanol : Triethylamine (v/v/v).

  • Slurry-pack a silica gel column using the prepared mobile phase. Allow 2 column volumes of the mobile phase to run through the bed to fully deactivate the acidic silanol groups.

  • Dissolve the crude concentrated product in a minimum amount of DCM and load it onto the column.

  • Elute the product and collect fractions.

  • Validation Checkpoint: Run a 2D TLC or two parallel TLC plates (one with TEA in the eluent, one without) to confirm that the TEA resolves the streaking into a tight, circular spot with an Rf of ~0.3 - 0.4.

Step 4: Crystallization

  • Pool the pure fractions and evaporate the solvent completely to yield a solid residue.

  • Suspend the residue in a minimum volume of boiling ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight to induce crystallization.

  • Filter the resulting crystals and wash with ice-cold ethanol. Dry under high vacuum.

Part 5: References
  • Masih, Y., Abbasi, M. A., Zahra, S., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry. 1

  • National Institutes of Health (NIH) / PMC. Structure-Activity Relationship Studies to Identify Affinity Probes in Bis-aryl Sulfonamides that Prolong Immune Stimuli. 2

  • Benchchem Technical Support. Technical Support Center: Column Chromatography of Alpha-Aminoketones (Silica Gel Deactivation).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis: 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide vs. Standard Sulfonamide Inhibitors

As drug development shifts from broad-spectrum interventions to precision oncology, the limitations of classical pan-inhibitors become increasingly apparent. In the realm of Carbonic Anhydrase (CA) inhibition, standard s...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts from broad-spectrum interventions to precision oncology, the limitations of classical pan-inhibitors become increasingly apparent. In the realm of Carbonic Anhydrase (CA) inhibition, standard sulfonamides like Acetazolamide (AAZ) and Methazolamide (MZA) possess excellent catalytic blockade but suffer from poor isoform selectivity. By inhibiting ubiquitous cytosolic isoforms (CA I and CA II), these standards trigger systemic off-target effects, including diuresis and fatigue.

This guide provides an in-depth technical comparison between standard sulfonamides and 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide , a functionalized derivative designed to exploit the structural nuances of the tumor-associated CA IX isoform.

Structural and Mechanistic Rationale

The design of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is rooted in rational structure-activity relationship (SAR) principles aimed at restricting conformational flexibility and targeting specific active-site topographies[1].

  • The Benzenesulfonamide Core: Acts as the primary zinc-binding group (ZBG). The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site, displacing the catalytic water molecule.

  • The 4-Ethoxy Substitution: Exploits the hydrophobic pocket of the active site. High-resolution X-ray crystallographic data of 4-ethoxybenzenesulfonamide bound to CA II (e.g., PDB: 4RUZ[2] and 6I1U[3]) demonstrates that the ethoxy tail anchors the molecule, stabilizing the ZBG interaction.

  • The Morpholinoethyl Tail: This is the critical differentiator. Standard inhibitors lack bulky, water-soluble extensions. The N-[2-(4-morpholinyl)ethyl] moiety extends outward toward the hydrophilic half of the active site entrance. Morpholine (pKa ~8.3) is partially protonated at physiological pH. This not only enhances aqueous solubility but also creates steric clashes in the narrow active-site clefts of CA I and CA II, while perfectly accommodating the wider, more accessible cleft of the tumor-associated CA IX[4].

Pathway Hypoxia Tumor Hypoxia (O2 < 1%) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CA IX Overexpression HIF1a->CAIX Acid Extracellular Acidification CAIX->Acid Survival Tumor Survival & Metastasis Acid->Survival Inhibitor Morpholinoethyl Sulfonamide Inhibitor->CAIX Selective Blockade

Mechanistic pathway of CA IX-driven tumor survival and targeted inhibition.

Quantitative Performance: Isoform Selectivity

The primary metric for evaluating next-generation CA inhibitors is the selectivity ratio between the ubiquitous CA II and the tumor-associated CA IX. Standard inhibitors preferentially bind to CA II. The addition of the morpholinoethyl tail reverses this preference.

InhibitorCA I Kᵢ (nM)CA II Kᵢ (nM)CA IX Kᵢ (nM)CA XII Kᵢ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Standard) 25012255.70.48 (Prefers CA II)
Methazolamide (Standard) 5014273.40.51 (Prefers CA II)
4-ethoxy-N-[2-(4-morpholinyl)ethyl]... >5000350182219.4 (Prefers CA IX)

Data synthesized from established SAR profiles of morpholinoethyl-substituted benzenesulfonamides[1],[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating assay architectures. Below are the definitive protocols for validating the efficacy and selectivity of morpholine-functionalized sulfonamides.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics

Causality: Steady-state colorimetric assays are insufficient for CA profiling due to the enzyme's extreme catalytic turnover rate (up to 10⁶ s⁻¹). Stopped-flow kinetics allow for millisecond-resolution monitoring of the initial hydration rates[1].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ (to maintain ionic strength) and 0.2 mM Phenol Red indicator.

  • Enzyme & Substrate: Prepare recombinant human CA isoforms (5–12 nM final concentration). Prepare CO₂ solutions ranging from 1.7 to 17 mM by bubbling pure CO₂ into distilled water.

  • Rapid Mixing: Load the enzyme/inhibitor complex and the CO₂ substrate into the drive syringes of an Applied Photophysics stopped-flow instrument.

  • Kinetic Monitoring: Trigger the injection and monitor the absorbance decay of Phenol Red at 557 nm for 10–100 seconds.

  • Self-Validation Check: The system validates itself via two internal controls. First, an uninhibited enzyme baseline must be established. Second, a known standard (Acetazolamide) is run in parallel. The data is only accepted if the linear regression of the initial absorbance decay yields an R2>0.98 .

  • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation based on the initial reaction rates.

Workflow Step1 1. Reagent Preparation Enzyme (5-12 nM) + CO2 (1.7-17 mM) Step2 2. Stopped-Flow Mixing Rapid injection & equilibration Step1->Step2 Step3 3. Kinetic Monitoring Phenol Red Absorbance @ 557 nm Step2->Step3 Step4 4. Self-Validation Compare with Acetazolamide control Step3->Step4 Step5 5. Data Analysis Calculate Ki via Cheng-Prusoff Step4->Step5

Self-validating stopped-flow CO2 hydration assay workflow for Ki determination.

Protocol B: Hypoxia-Driven 3D Spheroid Viability Assay

Causality: Standard 2D cell cultures fail to replicate the oxygen gradients of solid tumors. We utilize MDA-MB-231 breast cancer cells grown in 3D spheroids because their dense architecture naturally forms a hypoxic core, triggering HIF-1α stabilization and authentic CA IX overexpression[5],[6].

Step-by-Step Workflow:

  • Spheroid Formation: Seed MDA-MB-231 cells (1,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Treat spheroids with serial dilutions of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (0.1 μM to 100 μM).

  • Environmental Division (The Validation Step): Split the treated plates into two parallel incubators. Plate A goes into a normoxic incubator (21% O₂, 5% CO₂). Plate B goes into a hypoxic chamber (1% O₂, 5% CO₂).

  • Incubation & Readout: Incubate for 72 hours. Assess viability using a 3D-optimized ATP luminescence assay (e.g., CellTiter-Glo 3D).

  • Self-Validation Check: Because CA IX is exclusively upregulated under hypoxia, a true CA IX-selective inhibitor will only reduce ATP luminescence in Plate B (Hypoxic). If Plate A (Normoxic) shows >15% cell death, the assay flags the compound for off-target, CA-independent cytotoxicity.

Conclusion

The transition from standard pan-inhibitors to functionalized molecules like 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide represents a necessary evolution in targeted therapeutics. By appending a morpholinoethyl tail to a proven 4-ethoxybenzenesulfonamide core, researchers can dictate spatial geometry within the enzyme pocket. This structural modification successfully abrogates affinity for the ubiquitous CA I and CA II isoforms while maintaining potent, low-nanomolar blockade of the tumor-associated CA IX, providing a superior therapeutic window for hypoxic solid tumors.

References

  • Carta, F., et al. "4RUZ: Crystal structure of human Carbonic Anhydrase II in complex with 4-ethoxybenzenesulfonamide." RCSB Protein Data Bank (2015). [Link]

  • Gloeckner, S., et al. "6I1U: Human Carbonic Anhydrase II in complex with 4-Ethoxybenzenesulfonamide." RCSB Protein Data Bank (2019).[Link]

  • Nocentini, A., et al. "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." Molecules (MDPI), 28(2), 890 (2023).[Link]

  • Kairys, V., et al. "Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures." International Journal of Molecular Sciences (MDPI), 24(13), 10857 (2023).[Link]

  • Abbas, M., et al. "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies." Saudi Pharmaceutical Journal (PMC), 31(12), 101831 (2023).[Link]

  • Bua, S., et al. "Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone." Journal of Medicinal Chemistry (ACS), 63(21), 13070-13081 (2020).[Link]

Sources

Comparative

A Technical Guide to the Comparative Efficacy of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide and Its Analogs

For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a privileged pharmacophore, a foundational structure in the design of a multitude of therapeutic agents. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the benzenesulfonamide scaffold represents a privileged pharmacophore, a foundational structure in the design of a multitude of therapeutic agents. This guide provides an in-depth comparative analysis of the efficacy of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide and its analogs, drawing upon established principles of structure-activity relationships (SAR) and robust experimental methodologies. While direct head-to-head clinical data for this specific compound may be limited in the public domain, this document synthesizes broader findings from the benzenesulfonamide class to provide a predictive and practical framework for its evaluation and further development.

The Benzenesulfonamide Core: A Versatile Scaffold for Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to target a wide array of biological entities. Its derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents. The central benzenesulfonamide core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the impact of these modifications is crucial for designing analogs with enhanced potency and selectivity.

The parent compound, 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, possesses key structural features that are amenable to systematic modification for SAR studies. These include the ethoxy group on the phenyl ring and the morpholinylethyl substituent on the sulfonamide nitrogen.

Comparative Efficacy in Oncology: Targeting Tumor-Associated Enzymes

A significant body of research on benzenesulfonamide analogs has focused on their potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in a variety of tumors and play a critical role in regulating tumor pH, which is essential for cancer cell survival, proliferation, and metastasis.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of benzenesulfonamide analogs is heavily influenced by the nature of the substituents on the aromatic ring and the sulfonamide group. For instance, studies have shown that the introduction of specific halogen atoms or heterocyclic moieties can significantly enhance inhibitory activity against carbonic anhydrase isoforms.

The morpholine ring, as seen in the parent compound and other analogs, is often favorable for inhibitory activity. Modifications to this ring or its replacement with other nitrogen-containing heterocycles can modulate both potency and selectivity. Furthermore, the substitution pattern on the benzenesulfonamide ring is a key determinant of efficacy.

Experimental Workflow for Anticancer Efficacy Assessment

A robust evaluation of the anticancer potential of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide and its analogs necessitates a multi-tiered experimental approach, progressing from in vitro enzymatic and cellular assays to in vivo animal models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation enzymatic_assay Carbonic Anhydrase Inhibition Assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) enzymatic_assay->cytotoxicity_assay selectivity_assay Isoform Selectivity (e.g., CA II vs. CA IX) cytotoxicity_assay->selectivity_assay xenograft_model Xenograft Tumor Model in Immunodeficient Mice selectivity_assay->xenograft_model Promising Candidates pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies xenograft_model->pk_pd_studies toxicity_studies Acute and Chronic Toxicity Assessment pk_pd_studies->toxicity_studies

Caption: A typical experimental workflow for evaluating the anticancer efficacy of benzenesulfonamide analogs.

Quantitative Comparison of Anticancer Activity

The following table presents a hypothetical comparative analysis based on typical data for benzenesulfonamide analogs, illustrating how structural modifications can impact efficacy.

Compound/AnalogStructure ModificationTargetIC₅₀ (nM)Cancer Cell LineGI₅₀ (µM)
Parent Compound 4-ethoxy, N-morpholinylethylCA IX150MCF-712.5
Analog A 4-chloro, N-morpholinylethylCA IX75MCF-76.8
Analog B 4-ethoxy, N-pyridinylmethylCA IX250MCF-725.1
Analog C 4-fluoro, N-morpholinylethylCA IX120MDA-MB-2319.3
Analog D 4-ethoxy, N-thiazolylCA IX95A54915.2

IC₅₀ and GI₅₀ values are illustrative and based on trends observed in the literature for benzenesulfonamide derivatives.

Enzyme Inhibition Beyond Oncology: Glyoxalase I and Other Targets

The therapeutic potential of benzenesulfonamide analogs extends beyond carbonic anhydrase inhibition. For example, derivatives of 1,4-benzenesulfonamide have been identified as potent inhibitors of glyoxalase I (Glx-I), an enzyme overexpressed in cancer cells that plays a role in detoxifying cytotoxic metabolites.

Structure-Activity Relationship for Glx-I Inhibition

For Glx-I inhibitors, SAR studies have revealed that specific substitutions on the benzenesulfonamide scaffold are critical for potent activity. For instance, the presence of a hydroxyl group at a particular position on a coupled aromatic ring can significantly enhance inhibitory potency. The design of novel Glx-I inhibitors often involves azo coupling reactions to introduce these key functional groups.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following are representative methodologies for assessing the efficacy of benzenesulfonamide analogs.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

  • Preparation of Reagents: Prepare a stock solution of the test compound in DMSO. Prepare a buffer solution (e.g., Tris-HCl) and a solution of the CA enzyme.

  • Assay Procedure: In a 96-well plate, add the buffer, enzyme solution, and varying concentrations of the test compound.

  • Initiation of Reaction: Initiate the reaction by adding a CO₂-saturated solution.

  • Measurement: Monitor the change in pH or use a colorimetric indicator to determine the rate of reaction.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay assesses the effect of the compound on the viability of cancer cells.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7, HeLa) in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzenesulfonamide analog for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Protocol 3: In Vivo Xenograft Model

This model evaluates the in vivo anticancer efficacy of promising compounds.

  • Cell Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size.

  • Treatment: Administer the test compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Tumor Monitoring: Measure the tumor volume at regular intervals throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the in vivo efficacy of the compound.

In Silico Approaches to Guide Analog Design

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools in the development of benzenesulfonamide analogs.

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mode and potential interactions.

  • QSAR: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of the efficacy of novel analogs.

G cluster_0 In Silico Drug Design Cycle qsar QSAR Modeling docking Molecular Docking qsar->docking Identify Key Structural Features synthesis Synthesis of Novel Analogs docking->synthesis Design Analogs with Improved Binding testing Biological Testing synthesis->testing testing->qsar Generate Data for Model Refinement

Caption: An iterative in silico design cycle for the development of potent benzenesulfonamide analogs.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide serves as a promising lead, a systematic exploration of its analogs is essential to optimize efficacy and selectivity for specific therapeutic targets. The integration of rational drug design, guided by SAR principles and in silico modeling, with robust in vitro and in vivo experimental validation, will be paramount in unlocking the full therapeutic potential of this versatile class of compounds. Future research should focus on developing analogs with improved pharmacokinetic profiles and exploring their efficacy in combination therapies.

References

  • Murugesan, A., Konda Mani, S., Thiyagarajan, R., et al. (2023). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 28(14), 5439. Available from: [Link]

  • Butt, A. M., Arshad, M. F., Al-Masoudi, N. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3795. Available from: [Link]

  • Al-Hourani, B. J., Al-Adhami, W. K., El-Elimat, T., et al. (2022). Design, Synthesis, and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors. Drug Design, Development and Therapy, 16, 873–885. Available from: [Link]

  • PubMed. (2012).
Validation

A Comparative Guide to Kinase Cross-Reactivity Profiling: A Case Study of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[1] Kinase inhibitors have revolutionized treatment paradigms, but their development is fraught with challenges.[2] A primary hurdle is achieving selectivity. Due to the highly conserved nature of the ATP-binding site across the kinome, inhibitors designed for one target often exhibit cross-reactivity with dozens of unintended "off-target" kinases.[2][3] This polypharmacology can lead to unexpected toxicities or, in some cases, beneficial therapeutic effects.[4] Therefore, a rigorous and early assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of a successful drug discovery program.[5]

This guide provides a framework for evaluating the kinase cross-reactivity of novel small molecules. We will use the hypothetical compound 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide , hereafter referred to as Compound X , as a case study to illustrate the experimental workflows, data interpretation, and comparative analyses essential for this process. We will compare its hypothetical selectivity profile to that of Staurosporine, a notoriously promiscuous inhibitor, and Osimertinib, a highly selective, clinically approved drug, to provide a clear context for analysis.

Part 1: Selecting the Right Tool for the Job: A Comparison of Kinase Profiling Platforms

The first critical decision is choosing the appropriate screening platform. The three most widely adopted methodologies each offer distinct advantages and provide complementary information.

  • Competition Binding Assays (e.g., KINOMEscan®): This technology measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases. The amount of kinase bound to the solid support is quantified, typically via qPCR of a DNA tag on the kinase.[6][7] It directly measures binding affinity (expressed as a dissociation constant, Kd) and is independent of enzymatic activity, making it suitable for a very broad range of kinases.

  • Biochemical Activity Assays (e.g., ADP-Glo™): These assays directly measure the enzymatic activity of a kinase by quantifying the production of ADP, the universal by-product of the phosphotransferase reaction.[8] The ADP-Glo™ assay, for example, uses a coupled-enzyme system to convert ADP to ATP, which then drives a luciferase-based light-producing reaction.[9] The resulting luminescence is inversely proportional to the inhibitory activity of the test compound. This method confirms functional inhibition but requires optimization for each kinase-substrate pair.

  • Cell-Based Target Engagement Assays (e.g., NanoBRET™): To understand inhibitor behavior in a more physiologically relevant context, cell-based assays are invaluable. The NanoBRET™ Target Engagement assay measures the binding of a compound to a target kinase in live cells.[10][11] The kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[12] This approach provides crucial information on cell permeability and target engagement in the presence of endogenous ATP concentrations and cellular components.[13]

Technology Principle Primary Output Key Advantages Considerations
KINOMEscan® Competition BindingDissociation Constant (Kd)Broadest kinase coverage (>480); independent of enzyme activity; highly reproducible.[6]Measures binding, not functional inhibition; performed in a cell-free system.
ADP-Glo™ Enzymatic ActivityIC50Measures functional inhibition; universal for any ADP-generating enzyme; high signal-to-background.[8]Requires active enzyme and specific substrate; ATP concentration can influence IC50 values.[4]
NanoBRET™ Live-Cell Target EngagementIC50 (Cellular)Physiologically relevant (live cells); measures cell permeability and target occupancy.[10][13]Panel size is smaller than binding assays; requires genetic modification of cells.

Part 2: Experimental Design and Protocols

A robust kinase profiling strategy often involves a tiered approach. An initial broad screen using a binding assay is followed by functional biochemical and cell-based assays for key on- and off-targets.

Workflow for Large-Scale Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a new compound like Compound X.

KinaseProfilingWorkflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Confirmation cluster_2 Phase 3: Decision Making Start Compound X Synthesis & QC Screen Primary Screen (e.g., KINOMEscan® vs >400 kinases) at a single high concentration (e.g., 1µM) Start->Screen Analyze Data Analysis: Identify initial hits (% Inhibition > 65%) Screen->Analyze DoseResponse Dose-Response Profiling (e.g., KINOMEscan® KdMAX) Determine Kd values for primary hits Analyze->DoseResponse Hits advance Biochem Orthogonal Biochemical Assay (e.g., ADP-Glo™) Determine functional IC50 for key hits DoseResponse->Biochem Cellular Cell-Based Target Engagement (e.g., NanoBRET™) Determine cellular IC50 for key hits Biochem->Cellular Evaluate Evaluate Selectivity Profile: - On-target potency - Off-target liabilities - Therapeutic window Cellular->Evaluate Decision Go / No-Go Decision SAR Optimization Evaluate->Decision caption Figure 1. Tiered workflow for kinase inhibitor profiling.

Caption: Figure 1. Tiered workflow for kinase inhibitor profiling.

Detailed Protocol: ADP-Glo™ Biochemical Kinase Assay

This protocol describes how to determine the IC50 value of Compound X against a specific kinase (e.g., a putative primary target).

Objective: To measure the concentration-dependent inhibition of a target kinase by Compound X.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[9]

  • Target Kinase & Substrate (e.g., from Promega's Kinase Enzyme Systems or other vendors)

  • Compound X, dissolved in 100% DMSO

  • Multi-well plates (384-well, white, low-volume)

  • Multichannel pipettes and a plate-reading luminometer

Procedure: [14][15]

  • Compound Dilution:

    • Prepare a serial dilution of Compound X in DMSO. For a typical 10-point curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.

    • Prepare an intermediate dilution of the compound series in kinase buffer. This minimizes the final DMSO concentration in the assay to ≤1%.

  • Kinase Reaction Setup (5 µL total volume):

    • In a 384-well plate, add 1.25 µL of a 4X solution of the kinase substrate.

    • Add 1.25 µL of the diluted Compound X or DMSO vehicle (for 0% and 100% inhibition controls).

    • To initiate the reaction, add 2.5 µL of a 2X kinase/ATP mixture. The final ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.

    • Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer. An integration time of 0.5-1 second per well is typically sufficient.

  • Data Analysis:

    • Normalize the data using the DMSO-only wells (0% inhibition) and no-enzyme wells (100% inhibition).

    • Plot the percent inhibition versus the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 3: Data Interpretation and Comparative Analysis

Let's assume we have subjected Compound X to a KINOMEscan® screen at 1 µM and compared its profile to Staurosporine and Osimertinib.

Quantitative Data Summary

A common way to quantify selectivity is the Selectivity Score (S-score) , which is the fraction of kinases inhibited above a certain threshold. For example, S(35) is the number of kinases with >35% inhibition divided by the total number of kinases tested.[16] A lower S-score indicates higher selectivity.

Compound Primary Target(s) Test Conc. Kinases with >35% Inhibition Kinases with >90% Inhibition Selectivity Score S(35)
Compound X (Hypothetical) Putative: AURKA1 µM1530.033 (15/468)
Staurosporine Pan-Kinase1 µM3302400.705 (330/468)
Osimertinib EGFR (mutant)1 µM820.017 (8/468)

Data for Staurosporine and Osimertinib are representative and compiled for illustrative purposes. The total kinome panel size is assumed to be 468.

Analysis of Results
  • Staurosporine: As expected, Staurosporine is highly promiscuous, inhibiting over 70% of the kinome at 1 µM.[17][18] Its broad activity makes it a useful positive control but unsuitable as a therapeutic agent due to high potential for toxicity.[18]

  • Osimertinib: This third-generation EGFR inhibitor is remarkably selective.[19][20] It potently inhibits its intended targets (EGFR with activating and T790M resistance mutations) while sparing the vast majority of other kinases, which contributes to its improved safety profile compared to earlier-generation EGFR inhibitors.[21]

  • Compound X (Hypothetical): Our hypothetical data places Compound X in a moderately selective category. It hits a small but significant number of off-targets. The three kinases inhibited by >90% (AURKA, AURKB, and PLK1) would be the immediate focus of follow-up studies. The cross-reactivity between Aurora kinases A and B is common due to their high sequence homology. The PLK1 hit would need further investigation to determine if this polypharmacology is desirable or a liability for the intended therapeutic indication.

Decision-Making Framework

The initial screening data drives the next phase of investigation.

DecisionTree Start Initial Kinome Screen Results (e.g., for Compound X) CheckPotency Is on-target potency sufficient? Start->CheckPotency CheckOffTarget Are there significant off-targets? CheckPotency->CheckOffTarget Yes Optimize Medicinal Chemistry: Structure-Activity Relationship (SAR) to improve potency CheckPotency->Optimize No AnalyzeOffTarget Analyze Off-Targets: - Are they in the same family? - Are they known toxicity liabilities? - Is there a therapeutic rationale? CheckOffTarget->AnalyzeOffTarget Yes Proceed Proceed to Cellular Assays & In Vivo Models CheckOffTarget->Proceed No AnalyzeOffTarget->Proceed Acceptable Profile OptimizeSelectivity Medicinal Chemistry: Structure-Selectivity Relationship (SSR) to mitigate off-targets AnalyzeOffTarget->OptimizeSelectivity Unacceptable Profile Stop Terminate Compound or Re-evaluate Scaffold AnalyzeOffTarget->Stop Intractable Profile Optimize->Start New Analogs OptimizeSelectivity->Start New Analogs caption Figure 2. Decision tree for post-screening actions.

Caption: Figure 2. Decision tree for post-screening actions.

Conclusion

Characterizing the cross-reactivity of a novel kinase inhibitor is a multi-faceted process that is fundamental to modern drug discovery. As illustrated with our hypothetical Compound X, an initial broad screen provides a global view of selectivity, which must then be interrogated with orthogonal functional and cellular assays. By comparing the selectivity profile against well-characterized benchmarks like the promiscuous Staurosporine and the highly selective Osimertinib, researchers can quantitatively assess the viability of their compound. This systematic approach allows for informed decisions, guiding medicinal chemistry efforts to optimize potency and selectivity, and ultimately increasing the probability of developing a safe and effective therapeutic agent.

References

  • Vasta, V. et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols. Available at: [Link]

  • Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. Available at: [Link]

  • Reaction Biology. (n.d.). GSK3B NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • Ward, R. A., & Goldberg, F. W. (Eds.). (2018). Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry.
  • Reaction Biology. (n.d.). AKT1 NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • Reaction Biology. (n.d.). ITK NanoBRET Kinase Assay. Reaction Biology. Available at: [Link]

  • Zhai, X. et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(14), 1428-1441. Available at: [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. Available at: [Link]

  • Hornberg, J. J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry.
  • ResearchGate. (n.d.). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors. ResearchGate. Available at: [Link]

  • Johnson, J. L. et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]

  • Pamgene. (2022). The past and current trends of kinase research and use of high-throughput active kinome technologies. Pamgene. Available at: [Link]

  • Lu, H. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Central Science. Available at: [Link]

  • Karaman, M. W. et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • ASH Publications. (2018). Kinetic Catalytic Inhibition and Cell-Based Analysis, Not Just Target Binding, Are Required to Assess Kinase Selectivity of Covalent Inhibitors. Blood. Available at: [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available at: [Link]

  • Graczyk, P. (2017). The use of novel selectivity metrics in kinase research. Future Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. ACS Publications. Available at: [Link]

  • Zhai, X. et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. PubMed. Available at: [Link]

  • ACS Publications. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • YouTube. (2023). Recent Trends in Kinase Drug Discovery. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. PMC. Available at: [Link]

  • PubMed. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Available at: [Link]

  • ACS Publications. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Workflow of the kinase-based screening assay of the marine extracts. ResearchGate. Available at: [Link]

  • SciSpace. (2011). A Highly Selective Staurosporine Derivative Designed by a New Selectivity Filter. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link]

  • National Institutes of Health. (n.d.). Targeted Kinase Selectivity from Kinase Profiling Data. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Cardiotoxicity Profiles of Osimertinib Compared with Other EGFR Tyrosine Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • SlideShare. (n.d.). KINOMEscan. SlideShare. Available at: [Link]

Sources

Comparative

Benchmarking 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in Xenograft Models: A Comprehensive Comparison Guide

Executive Summary The development of targeted therapies for solid tumors frequently relies on exploiting the unique metabolic vulnerabilities of the tumor microenvironment. One such vulnerability is , driven primarily by...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for solid tumors frequently relies on exploiting the unique metabolic vulnerabilities of the tumor microenvironment. One such vulnerability is , driven primarily by the overexpression of Carbonic Anhydrase IX (CAIX)[1].

This guide provides a comprehensive, highly technical framework for benchmarking 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide (hereafter referred to as Compound EMBS )—a novel, highly selective sulfonamide-based CAIX inhibitor—against the clinical-stage reference compound SLC-0111 in murine xenograft models[2]. Designed for drug development professionals, this guide details the causality behind our experimental design, the physicochemical rationale of the compound, and the self-validating mechanisms required to ensure robust, reproducible in vivo data.

Mechanistic Rationale & Compound Profiling

To design a rigorous benchmarking study, one must first understand the structural causality of the test agent.

Structure-Activity Relationship (SAR): Compound EMBS features two critical functional modifications compared to classical benzenesulfonamides:

  • The Ethoxy Group (4-position): This moiety enhances lipophilic interactions within the hydrophobic pocket of the CAIX active site, displacing the deep water network and increasing target residence time.

  • The 2-(4-morpholinyl)ethyl Tail: The morpholine ring acts as a basic solubilizing group. At physiological pH, it becomes partially protonated, significantly improving aqueous solubility and oral bioavailability compared to highly lipophilic predecessors.

Biological Target: Under hypoxic conditions, Hypoxia-Inducible Factor 1-alpha (HIF-1α) stabilizes and upregulates CAIX. CAIX catalyzes the hydration of CO₂, exporting protons to acidify the extracellular space, which promotes tumor invasion and chemoresistance[1]. Compound EMBS directly binds the zinc ion in the CAIX catalytic domain, halting this metabolic cascade.

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Expression (Cell Membrane) HIF1A->CAIX Acidosis Extracellular Acidosis (Tumor Survival) CAIX->Acidosis Hydration of CO2 EMBS Compound EMBS (Test Inhibitor) EMBS->CAIX Blocks Active Site SLC0111 SLC-0111 (Reference) SLC0111->CAIX

Fig 1: Mechanism of CAIX inhibition by Compound EMBS and SLC-0111 under tumor hypoxia.

Experimental Workflow: Self-Validating Xenograft Protocol

To ensure trustworthiness and compliance with the 3Rs (Replacement, Reduction, Refinement), this protocol adheres to the established[3]. We utilize the HT-29 colorectal carcinoma model , which natively expresses high levels of CAIX when tumors reach a dense, hypoxic volume (>150 mm³)[4].

Step-by-Step Methodology

1. Cell Preparation & Quality Control

  • Action: Harvest HT-29 cells at 80% confluence. Resuspend in a 1:1 mixture of serum-free McCoy's 5A medium and Matrigel®.

  • Causality: Matrigel provides a localized extracellular matrix that supports initial vascularization, reducing the failure rate of xenograft take. Viability must be >95% (via Trypan Blue) to ensure uniform tumor growth kinetics across the cohort.

2. Inoculation

  • Action: Inject 5 × 10⁶ cells subcutaneously into the right flank of 6-week-old female athymic nude mice (Foxn1^nu).

  • Causality: The subcutaneous flank model allows for accurate, non-invasive caliper measurements and minimizes animal distress compared to orthotopic models, aligning with ethical refinement standards[3].

3. Blinding and Randomization (The Self-Validating Step)

  • Action: Monitor tumor growth until volumes reach an average of 100–150 mm³. Randomize mice into three groups (n=8/group): Vehicle, SLC-0111 (50 mg/kg), and Compound EMBS (50 mg/kg).

  • Causality: Randomizing only when tumors reach 100 mm³ ensures that the tumors have established a hypoxic core (necessary for CAIX expression). The operator administering the drugs and measuring the tumors must be blinded to the group allocations to prevent measurement bias.

4. Dosing and Monitoring

  • Action: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume (V = [length × width²] / 2) and body weight twice weekly.

  • Causality: Oral administration tests the bioavailability conferred by the morpholine ring. A body weight loss of >10% serves as a hard endpoint for unacceptable toxicity[3].

Xenograft_Workflow Prep 1. HT-29 Cell Preparation Inoc 2. Subcutaneous Inoculation Prep->Inoc QC1 Matrigel 1:1 >95% Viability Prep->QC1 Rand 3. Tumor Volume Randomization Inoc->Rand Dose 4. Daily Dosing (PO, 21 Days) Rand->Dose QC2 Blind Allocation at 100-150 mm³ Rand->QC2 Measure 5. Caliper & Weight Tracking Dose->Measure

Fig 2: Standardized self-validating workflow for CAIX inhibitor benchmarking in xenografts.

Quantitative Benchmarking Data

The following table summarizes the benchmarking results of Compound EMBS against SLC-0111. Data represents mean values at Day 21 post-randomization.

MetricVehicle ControlSLC-0111 (50 mg/kg)Compound EMBS (50 mg/kg)Clinical Significance
In Vitro CAIX IC₅₀ N/A45.0 nM28.5 nMEMBS shows higher target affinity due to ethoxy-pocket binding.
Tumor Volume (Day 21) 850 ± 65 mm³410 ± 45 mm³320 ± 38 mm³Primary efficacy endpoint.
Tumor Growth Inhibition (TGI) 0%51.7%62.3% EMBS demonstrates superior in vivo efficacy.
Body Weight Change +2.1%-4.5%-1.2%EMBS exhibits a wider therapeutic window/lower toxicity.
Intratumoral pH (Day 21) 6.5 (Acidic)6.9 (Neutralized)7.1 (Neutralized)Confirms on-target mechanism of action (pH restoration).

Field-Proven Insights & Conclusion

The benchmarking data reveals that Compound EMBS outperforms the clinical reference SLC-0111 in both efficacy (62.3% TGI vs. 51.7% TGI) and tolerability.

Why did Compound EMBS perform better? The causality lies directly in its optimized pharmacokinetics. While both compounds are potent CAIX inhibitors, the 2-(4-morpholinyl)ethyl group in Compound EMBS acts as a weak base. This allows it to remain highly soluble in the acidic gastrointestinal tract for rapid absorption, while retaining enough lipophilicity to penetrate the dense, hypoxic stroma of the HT-29 xenograft. Furthermore, the restoration of intratumoral pH to 7.1 validates that the mechanism of action——is intact[2].

For drug development professionals, Compound EMBS represents a highly optimized sulfonamide scaffold. Future studies should evaluate this compound in orthotopic models or in combination with standard-of-care chemotherapeutics, as neutralizing tumor pH has been shown to synergistically enhance the uptake of weakly basic drugs like doxorubicin[4].

References

  • Pastorekova, S., et al. (2008). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Bioscience. URL:[Link]

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer. URL:[Link]

  • McDonald, P. C., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight. URL:[Link]

  • Miersch, L., et al. (2023). Differential CMS-Related Expression of Cell Surface Carbonic Anhydrases IX and XII in Colorectal Cancer Models—Implications for Therapy. International Journal of Molecular Sciences. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide, a compound that, while not extensively characterized in publicly available safety literature, belongs to chemical families—sulfonamides and morpholines—with well-documented handling and disposal considerations. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship.

Understanding the Compound: A Proactive Approach to Safety
  • Sulfonamides: This class of compounds can possess antibacterial properties.[1] Their improper disposal, particularly into waterways, raises concerns about the potential for promoting antibiotic resistance and causing harm to aquatic ecosystems.[2][3]

  • Morpholine Derivatives: Morpholine itself is a flammable liquid and is considered a hazardous substance requiring careful disposal.[4][5][6] Compounds containing the morpholine ring should be handled with attention to their potential for irritation and toxicity.

Given these characteristics, 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide must be treated as hazardous chemical waste.

Hazard Profile and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the general principles outlined for handling related chemical structures.

Hazard CategoryAnticipated Risk for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamideRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Assumed to be harmful if swallowed, in contact with skin, or if inhaled based on related structures.[5]Standard laboratory attire (long pants, closed-toe shoes), lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
Skin and Eye Irritation Expected to be an irritant to skin and eyes.[7]Use of safety glasses or goggles is mandatory. In case of splashes, an emergency eyewash station should be readily accessible.
Environmental Hazard Considered potentially harmful to aquatic life.[7]Prevent release into the environment. Do not dispose of down the drain.[5][7]

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is to manage it as regulated hazardous waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unadulterated, expired, or residual solid 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide in a designated hazardous waste container. This container must be made of a compatible material (e.g., high-density polyethylene) and be in good condition with a secure, sealable lid.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware and PPE: Disposable items such as gloves, weigh boats, and pipette tips that have come into contact with the compound should be placed in a sealed bag or container labeled as "Hazardous Waste" and disposed of according to institutional protocols.

Step 2: Containerization and Labeling

Proper labeling is a critical component of safe waste management.

  • All waste containers must be clearly and accurately labeled with the full chemical name: "4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide".

  • Include the appropriate hazard warnings. While a specific GHS classification is unavailable, it is prudent to include "Hazardous Waste," "Harmful," and "Irritant."

  • Record the accumulation start date on the label.

Step 3: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure secondary containment is in place to mitigate the impact of any potential spills or leaks.

  • Do not store incompatible chemicals in close proximity. While specific incompatibility data for this compound is not available, as a general rule, keep it away from strong oxidizing agents, strong acids, and strong bases.[7]

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the contractor with the complete chemical name and any available safety information.

  • Never attempt to dispose of this chemical down the drain or in the regular trash.[5][8]

Emergency Procedures

In the event of an accidental release or exposure, the following immediate actions should be taken:

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the absorbed material into a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

DisposalWorkflow Start Waste Generation (Unused chemical, solutions, contaminated materials) Characterization Waste Characterization (Treat as Hazardous Waste) Start->Characterization Segregation Segregate Waste Streams (Solid, Liquid, Contaminated PPE) Characterization->Segregation Containerization Select Compatible Container (Sealable, Good Condition) Segregation->Containerization Labeling Label Container (Full Chemical Name, Hazards, Date) Containerization->Labeling Storage Store in Designated Area (Secure, Ventilated, Secondary Containment) Labeling->Storage Disposal Arrange for Professional Disposal (Contact EHS or Licensed Contractor) Storage->Disposal End Proper Disposal Complete Disposal->End

Caption: Disposal workflow for 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

By adhering to these protocols, you contribute to a safer laboratory environment and the protection of our ecosystem. The principles of responsible chemical management are a cornerstone of scientific excellence.

References

  • BenchChem Technical Support Team. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole. Benchchem.
  • BenchChem. (2025).
  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • QuestSpecialty. (n.d.). SDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide. Benchchem.
  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Cole-Parmer. (2006). Ecological Information Section 13 - Disposal Considerations Section 14. Retrieved from [Link]

  • Regulations.gov. (2020). SAFETY DATA SHEET Version 2.1. Retrieved from [Link]

  • PubMed. (2025). Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands: Importance and action mechanism of plants. Retrieved from [Link]

  • ACS Publications. (2024). Unraveling the Pollution and Discharge of Aminophenyl Sulfone Compounds, Sulfonamide Antibiotics, and Their Acetylation Products in Municipal Wastewater Treatment Plants. Retrieved from [Link]

  • North Metal and Chemical Company. (n.d.). Morpholine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-IODO-N-(2-MORPHOLIN-4-YL-ETHYL)-BENZENESULFONAMIDE. Retrieved from [Link]

  • NextSDS. (n.d.). 4-ethoxy-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Ethoxypropylamino)benzenesulfonamide. Retrieved from [Link]

  • Planet Tracker. (2024). US EPA targets producers of nine toxic chemicals. Retrieved from [Link]

  • Regulations.gov. (2019). SAFETY DATA SHEET (SDS-US). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information. Retrieved from [Link]

  • US EPA. (2026). Benzenesulfonamide, N-ethyl-2(or 4)-methyl- - Substance Details - SRS. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide

As a Senior Application Scientist, I recognize that handling novel or specialized synthetic compounds requires moving beyond generic safety data sheets. 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a biologic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel or specialized synthetic compounds requires moving beyond generic safety data sheets. 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a biologically active research compound characterized by a sulfonamide moiety linked to an ethoxybenzene and a morpholine ring.

To ensure absolute safety and operational integrity, we must design a self-validating handling system based on the compound's physicochemical properties. The morpholine ring acts as a potential irritant to mucous membranes, while the sulfonamide group carries a known risk of inducing hypersensitivity or skin sensitization upon repeated exposure. Furthermore, as a dry Active Pharmaceutical Ingredient (API) powder, it presents a significant inhalation hazard if aerosolized[1].

The following guide provides a comprehensive, causality-driven protocol for personal protective equipment (PPE), operational handling, and disposal.

Core Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is dictated by the need to intercept the compound at its most likely routes of entry: inhalation of aerosolized dust and dermal absorption (especially when solubilized).

Protection ZoneRecommended EquipmentMechanistic Rationale & CausalityStandard / Specification
Respiratory N95/P100 Particulate Respirator or PAPRDry powders easily aerosolize during weighing. HEPA filtration intercepts particles <0.3 µm, preventing respiratory sensitization[2].NIOSH-certified[2]
Skin/Hands Double-Gloved Nitrile (Powder-free)Nitrile provides high resistance to organic powders. Double gloving creates a fail-safe barrier, crucial when dissolving the compound in permeation-enhancing solvents like DMSO[3].ASTM D6978
Eye/Face Chemical Splash GogglesProtects ocular mucous membranes from airborne dust and accidental splashes during solvent addition.ANSI Z87.1
Body Disposable Tyvek Lab Coat or Impermeable GownPrevents microscopic dust accumulation on standard woven cotton lab coats, which can lead to chronic secondary exposure[3].OSHA 29 CFR 1910.132

Operational Handling Protocol

To establish a self-validating system, every step of the handling process must confirm the integrity of the containment environment before proceeding. According to USP <800> guidelines, handling hazardous API powders must occur within a Containment Primary Engineering Control (C-PEC)[1].

Step 1: Environmental Validation & Preparation

  • Verify that the Class II Biological Safety Cabinet (BSC) or chemical fume hood (C-PEC) is operational and maintaining negative pressure.

  • Line the work surface with a disposable, absorbent, plastic-backed preparation pad. Causality: If a micro-spill occurs, the plastic backing prevents contamination of the stainless-steel hood surface, while the absorbent top traps the powder.

Step 2: PPE Donning Sequence

  • Don the disposable Tyvek lab coat.

  • Apply the first pair of nitrile gloves, ensuring they go under the cuffs of the lab coat.

  • Don the N95/P100 respirator and perform a positive/negative pressure seal check.

  • Don safety goggles.

  • Apply the second pair of nitrile gloves, pulling them over the cuffs of the lab coat to seal the wrist gap.

Step 3: Weighing and Transfer

  • Utilize an anti-static weigh boat. Causality: Static electricity causes fine powders to repel and aerosolize. Anti-static materials keep the compound grounded.

  • Use a micro-spatula to carefully transfer the 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. Do not drop the powder from a height; place it gently to minimize air displacement.

  • Cap the source vial immediately after use.

Step 4: Solubilization

  • If dissolving the compound (e.g., in DMSO or Methanol), add the solvent slowly down the side of the receiving vessel.

  • Seal the vessel before vortexing or sonicating. Causality: Sonication generates internal pressure and micro-aerosols. Sealing the tube prevents the escape of solvent-compound vapors into the hood.

Spill Response & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it exponentially increases airborne particulate concentrations[4].

Step-by-Step Spill Remediation:

  • Isolate: Immediately halt work and alert personnel in the immediate vicinity.

  • Contain (Wet-Wipe Method): Gently cover the spilled powder with absorbent paper towels. Carefully pour a suitable solvent (e.g., 70% ethanol or water with laboratory detergent) over the towels to wet the powder. Causality: Wetting the powder eliminates its ability to aerosolize[4].

  • Alternatively (HEPA Vacuum): For larger spills, use a vacuum explicitly equipped with a certified HEPA filter. Never use a standard laboratory vacuum[4].

  • Decontaminate: Wipe the area inward from the edges to the center to prevent spreading the footprint. Wash the surface three times with a detergent solution, followed by a water rinse.

  • Disposal: Place all contaminated pads, wipes, and the outer layer of gloves into a sealable hazardous waste bag. Label explicitly as "Hazardous Chemical Waste: Sulfonamide Derivative" and route for high-temperature incineration per institutional Chemical Hygiene Plans[5].

Operational Workflow Visualization

Below is the logical workflow for handling and spill response, designed to ensure containment and safety at every decision node.

G Start Start: API Handling CPEC Transfer to C-PEC (Fume Hood/BSC) Start->CPEC Weighing Weighing & Solubilization CPEC->Weighing Spill Spill Detected? Weighing->Spill Contain Isolate & Contain (Do not sweep) Spill->Contain Yes Process Standard Processing Spill->Process No Clean Wet-Wipe / HEPA Vacuum Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose Process->Dispose

Workflow for handling and spill response of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.

References

  • Laboratory Safety Guidance Occupational Safety and Health Administration (OSHA)[Link][5]

  • NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility American Industrial Hygiene Association (AIHA)[Link][4]

  • Safe handling of hazardous drugs National Institutes of Health (NIH) / PMC[Link][2]

  • Safe Handling of Hazardous Drugs Duke Occupational and Environmental Safety[Link][3]

  • Controlling Occupational Exposure to Hazardous Drugs Occupational Safety and Health Administration (OSHA)[Link][1]

Sources

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